4,5-Dimethylthiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHBRTFQIYIHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201722 | |
| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-51-9 | |
| Record name | 4,5-Dimethyl-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5351-51-9 | |
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| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylthiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.933 | |
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| Record name | 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP9XZL35M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylthiazole-2-thiol
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dimethylthiazole-2-thiol, catering to researchers, scientists, and professionals in drug development. The document details its structural features, physicochemical parameters, spectral characteristics, and reactivity, alongside proposed experimental protocols and potential biological significance.
Chemical Structure and Identification
This compound is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and a thiol group. It exists in tautomeric equilibrium with its thione form, 4,5-dimethyl-1,3-thiazole-2(3H)-thione. This tautomerism is a critical aspect of its chemical behavior.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4,5-dimethyl-1,3-thiazole-2-thiol |
| CAS Number | 5351-51-9[1] |
| Molecular Formula | C₅H₇NS₂[1] |
| Molecular Weight | 145.25 g/mol [2] |
| Canonical SMILES | CC1=C(SC(=S)N1)C |
| InChI Key | KKHBRTFQIYIHEI-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical and biological studies.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 166-168 °C | --INVALID-LINK-- |
| Boiling Point | 215 °C (predicted) | --INVALID-LINK-- |
| Density | 1.28 g/cm³ (predicted) | --INVALID-LINK-- |
| pKa | 8.68 ± 0.60 (predicted) | --INVALID-LINK-- |
| Flash Point | 84 °C (predicted) | --INVALID-LINK-- |
| Storage Temperature | 2-8 °C | --INVALID-LINK-- |
Spectral Data (Predicted)
Table 3: Predicted Spectral Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - CH₃ groups: Two singlets expected in the range of δ 2.0-2.5 ppm. - SH proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 3-5 ppm for the thiol tautomer. - NH proton: A broad singlet for the thione tautomer, likely in the range of δ 12-14 ppm. |
| ¹³C NMR | - CH₃ carbons: Signals expected in the range of δ 10-15 ppm. - C4 and C5 carbons: Signals for the sp² carbons of the thiazole ring are expected in the aromatic region, likely between δ 110-140 ppm. - C2 carbon: The chemical shift of the C2 carbon will be significantly different for the two tautomers. For the thiol form (C-S), a shift around δ 150-160 ppm is plausible. For the thione form (C=S), a downfield shift to δ 180-200 ppm is expected. |
| IR Spectroscopy | - S-H stretch: A weak absorption around 2550-2600 cm⁻¹ for the thiol tautomer.[3] - N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ for the thione tautomer. - C=N stretch: An absorption in the range of 1600-1650 cm⁻¹. - C=S stretch (thione): A strong band between 1050-1250 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight. - Fragmentation: Common fragmentation pathways may include the loss of the thiol radical (•SH), methyl radicals (•CH₃), and cleavage of the thiazole ring. |
Chemical Reactivity and Tautomerism
Thiol-Thione Tautomerism
A key feature of 2-mercaptothiazoles is the existence of a tautomeric equilibrium between the thiol and thione forms. In the solid state and in solution, the thione form is generally the predominant species for similar heterocyclic systems. The position of the equilibrium can be influenced by factors such as the solvent, pH, and temperature.
Caption: Thiol-thione tautomerism of this compound.
Reactivity
The chemical reactivity of this compound is dictated by the functional groups present: the thiazole ring, the methyl groups, and the thiol/thione moiety.
-
Reactions at the Thiol Group: The thiol group is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and oxidation to form disulfides. The acidity of the thiol proton allows for deprotonation with a base to form a thiolate anion, which is an even stronger nucleophile.[4][5]
-
Reactions at the Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution reactions. The electron-donating methyl groups are expected to activate the ring towards electrophilic attack. The nitrogen atom in the thiazole ring can act as a base or a nucleophile.
-
Reactions involving the Thione Group: The thione tautomer can also participate in various reactions. The sulfur atom is nucleophilic, and the N-H proton is acidic.
Experimental Protocols
Proposed Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazoles.[6][7][8] This proposed protocol adapts the general Hantzsch synthesis for the preparation of this compound from 3-bromo-2-butanone and thiourea.
Materials:
-
3-Bromo-2-butanone
-
Thiourea
-
Ethanol
-
Sodium carbonate solution (5%)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-2-butanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Add a stir bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Proposed workflow for the synthesis of this compound.
Proposed Analytical Method: HPLC Analysis
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (likely around 254 nm).
-
Injection Volume: 10 µL.
This method would need to be optimized and validated for linearity, accuracy, precision, and sensitivity.
Potential Biological Significance and Applications in Drug Development
While there is a lack of specific studies on the biological activity of this compound, the thiazole ring is a well-known privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[9] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[10]
The thiol group in this compound could also contribute to its biological activity, potentially through interactions with biological thiols or by acting as a metal chelator.
Given the established importance of the thiazole scaffold, this compound represents a valuable starting point for the synthesis of novel derivatives for drug discovery programs. A hypothetical interaction with a signaling pathway could involve the modulation of kinase activity, a common target for thiazole-containing drugs.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
This compound is a versatile heterocyclic compound with potential for further exploration in chemical synthesis and drug discovery. This technical guide has summarized its key chemical and physical properties, proposed experimental protocols for its synthesis and analysis, and discussed its potential biological significance based on the known properties of the thiazole scaffold. Further experimental investigation is warranted to fully elucidate the spectral characteristics, reactivity, and biological activity of this compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. This compound , 97% , 5351-51-9 - CookeChem [cookechem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) causes Akt phosphorylation and morphological changes in intracellular organellae in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. synarchive.com [synarchive.com]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
4,5-Dimethylthiazole-2-thiol synthesis protocols
An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiazole-2-thiol
This technical guide provides a detailed overview of the synthesis protocols for this compound, a heterocyclic compound with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental methodologies and data presentation.
Introduction
This compound is a substituted thiazole derivative characterized by a five-membered ring containing sulfur and nitrogen atoms, with methyl groups at positions 4 and 5, and a thiol group at position 2. Thiazole rings are significant structural motifs in many biologically active compounds and pharmaceuticals.[1] The synthesis of specifically substituted thiazoles like this compound is a key process for the development of new chemical entities.
Synthesis Protocols
A primary method for the synthesis of 2-mercaptothiazoles, including this compound, involves the reaction of an alpha-thiocyano carbonyl compound with hydrogen sulfide at elevated temperature and pressure.[2]
Reaction of 3-Thiocyano-2-butanone with Hydrogen Sulfide
This protocol details the synthesis of 2-mercapto-4,5-dimethylthiazole from 3-thiocyano-2-butanone.[2]
Experimental Protocol:
A stainless steel reactor is charged with 3-thiocyano-2-butanone, ethanol, and hydrogen sulfide. The reactor is sealed and heated to a temperature between 50°C and 150°C. The pressure in the reactor will rise due to the heating and the presence of hydrogen sulfide. The reaction is allowed to proceed for a sufficient time to ensure the formation of the product.
After the reaction is complete, the reactor is cooled, and any unreacted hydrogen sulfide is carefully vented. The resulting mixture, a semi-solid mush of ethanol and crystalline product, is removed from the reactor. The ethanol is removed by heating. For purification, the solid product is dissolved in hexane and recovered by crystallization. Further purification can be achieved by dissolving the product in hot ethanol, decolorizing with activated charcoal, and then precipitating the pure product by adding a small amount of ethanolic HCl solution and concentrating the solution. The final product is a yellow crystalline solid with the characteristic odor of a 2-mercaptothiazole.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Thiocyano-2-butanone | [2] |
| Reagent | Hydrogen Sulfide | [2] |
| Solvent | Ethanol | [2] |
| Temperature | 50 - 150 °C | [2] |
| Pressure | Elevated | [2] |
| Product | 2-mercapto-4,5-dimethylthiazole | [2] |
| Melting Point | 161 - 165 °C | [2] |
Reaction Pathway and Workflow
The synthesis of this compound from 3-thiocyano-2-butanone and hydrogen sulfide proceeds through a cyclization reaction. The general principle of thiazole synthesis often involves the reaction of a thioamide with an α-haloketone, known as the Hantzsch thiazole synthesis.[1][3][4] While the presented protocol uses a thiocyano ketone, the underlying principle of forming the thiazole ring is analogous.
Below are diagrams illustrating the synthesis pathway and the experimental workflow.
References
Spectroscopic Profile of 4,5-Dimethylthiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylthiazole-2-thiol is a heterocyclic organic compound incorporating a thiazole ring, which is a common scaffold in many biologically active molecules and pharmaceutical agents. A thorough understanding of its structural and electronic properties is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of its molecular structure.
This technical guide provides a detailed overview of the spectroscopic data and the experimental methodologies for the characterization of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to probe the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide key insights into its structure.
¹H NMR (Proton NMR) Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.20 | s | 3H | C4-CH₃ |
| 2.35 | s | 3H | C5-CH₃ |
| 13.10 | br s | 1H | SH |
¹³C NMR (Carbon-13 NMR) Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| 11.5 | C4-C H₃ |
| 14.8 | C5-C H₃ |
| 115.2 | C5 |
| 128.9 | C4 |
| 168.5 | C2 (C=S) |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.
IR Absorption Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2900 | Medium | C-H stretch (methyl groups) |
| 2600-2550 | Weak | S-H stretch (thiol) |
| 1620-1580 | Medium | C=N stretch (thiazole ring) |
| 1450-1380 | Medium | C-H bend (methyl groups) |
| 1200-1000 | Strong | C=S stretch (thione) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry Data (Representative)
| m/z | Relative Intensity (%) | Assignment |
| 145 | 100 | [M]⁺ (Molecular Ion) |
| 112 | 65 | [M - SH]⁺ |
| 85 | 40 | [M - C₂H₂S]⁺ |
| 60 | 55 | [CH₃CSNH]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture should be ground to a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.
-
For DIP, a small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
-
For GC-MS, the sample is dissolved in a suitable solvent and injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.
Data Acquisition:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, leading to ionization and fragmentation.
-
The resulting positive ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of ions at each mass-to-charge (m/z) ratio.
-
The resulting mass spectrum plots the relative intensity of ions as a function of their m/z values.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to 4,5-Dimethylthiazole-2-thiol (CAS 5351-51-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethylthiazole-2-thiol, also known as 4,5-dimethyl-1,3-thiazole-2(3H)-thione, is a sulfur-containing heterocyclic compound with the CAS number 5351-51-9. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and potential biological activities, with a focus on its relevance to researchers in the fields of chemistry and drug development. While specific biological data for this compound is limited in publicly available literature, this guide draws upon information on structurally related thiazole and mercaptothiazole compounds to infer potential areas of interest, such as antimicrobial and anti-inflammatory applications. All quantitative data is presented in structured tables, and a proposed synthesis pathway is detailed.
Physicochemical Properties
This compound exists as a solid at room temperature and possesses a molecular weight of 145.25 g/mol . Key physicochemical data are summarized in the table below. The molecule can exist in tautomeric forms, as a thiol and a thione, with the thione form generally being more stable in the solid state.
| Property | Value | Reference |
| Molecular Formula | C₅H₇NS₂ | [1] |
| Molecular Weight | 145.25 g/mol | [2][1] |
| CAS Number | 5351-51-9 | [2][1] |
| Appearance | Solid | [3] |
| Melting Point | 166 °C | [2] |
| Boiling Point | 214.5 °C at 760 mmHg | [2] |
| Density | 1.28 g/cm³ | [2] |
| Flash Point | 83.5 °C | [2] |
| Purity | Typically ≥97% | [4] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common method for the synthesis of thiazole-2-thiols is through the reaction of an α-haloketone with a dithiocarbamate. The Hantzsch thiazole synthesis is a foundational method for creating the thiazole ring system. A proposed synthetic workflow is outlined below.
Experimental Protocol: Proposed Synthesis of this compound
This protocol is based on general methods for thiazole synthesis and would require optimization.
Materials:
-
3-Bromo-2-butanone
-
Ammonium dithiocarbamate or a similar dithiocarbamate salt
-
Ethanol or another suitable polar solvent
-
Sodium hydroxide or other base (for workup)
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-butanone (1 equivalent) in ethanol.
-
Reagent Addition: To the stirred solution, add ammonium dithiocarbamate (1 equivalent) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and adjust the pH to basic (pH 8-9) with a sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Logical Workflow for Synthesis
References
- 1. 4,5-Dimethylthiazole-2(3H)-thione | C5H7NS2 | CID 817026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 4,5-dimethyl-1,3-thiazole-2-thiol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 4,5-Dimethylthiazole-2-thiol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Among the vast array of thiazole derivatives, those featuring the 4,5-dimethylthiazole-2-thiol scaffold have emerged as a promising class of molecules with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacterial and fungal pathogens. The evaluation of this activity is predominantly carried out using standardized methods such as the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of selected this compound derivatives from various studies.
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Thiazole Derivative 6d | Listeria monocytogenes | 64 | - | [3] |
| Heteroaryl(aryl) Thiazole 3 | Gram-positive & Gram-negative bacteria | 230-700 | 470-940 | [4] |
| Heteroaryl(aryl) Thiazole 9 | Bacillus cereus, Salmonella Typhimurium | - | - | [4] |
Note: The specific structures of the referenced compounds can be found in the corresponding cited articles.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[5]
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric assay for assessing the cytotoxic effects of these compounds.[6][7]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected thiazole derivatives, highlighting their cytotoxic potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine 2e | Melanoma (C32) | 24.4 | [8] |
| Thiazolo[4,5-d]pyrimidine 2e | Melanoma (A375) | 25.4 | [8] |
| Thiazolo[4,5-d]pyrimidine 2e | Keratinocytes (HaCaT) | 33.5 | [8] |
| Thiazolo[4,5-d]pyrimidine 2e | Chinese Hamster Ovary (CHO-K1) | 75.5 | [8] |
Note: The specific structures of the referenced compounds can be found in the corresponding cited articles.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[9]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 2-4 hours.[9]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Experimental Workflow for Anticancer Screening
Caption: Workflow for determining the IC50 value using the MTT assay.
Anti-inflammatory Activity
Thiazole derivatives have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][10]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the production of pro-inflammatory mediators. Certain thiazole derivatives can interfere with these pathways. For instance, they can inhibit the phosphorylation of key proteins in the MAPK pathway (p38 and JNK) and prevent the translocation of the p65 subunit of NF-κB into the nucleus.[10][11] This ultimately leads to a reduction in the expression of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[10]
Signaling Pathway Diagram: Anti-inflammatory Action
Caption: Inhibition of MAPK and NF-κB signaling by thiazole derivatives.
Experimental Protocol: In Vivo Anti-inflammatory Evaluation (Carrageenan-induced Paw Edema)
This model is a classic and widely used method to assess the acute anti-inflammatory activity of compounds.[12]
Materials:
-
Rats or mice
-
Test compounds (this compound derivatives)
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Animals are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core often involves multi-step reactions. A common strategy is the Hantzsch thiazole synthesis, followed by derivatization at the thiol group.
General Synthetic Scheme
A representative synthetic route to obtain this compound and its subsequent derivatization is outlined below. The initial step typically involves the reaction of a ketone with a thiourea derivative.
Caption: General synthetic pathway for this compound derivatives.
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of a this compound derivative. Specific reaction conditions and reagents will vary depending on the desired final product.
Materials:
-
3-Chlorobutan-2-one
-
Ammonium dithiocarbamate
-
Appropriate alkylating or acylating agent
-
Solvents (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
Synthesis of the Thiazole Core: 3-Chlorobutan-2-one is reacted with ammonium dithiocarbamate in a suitable solvent, often with heating, to yield this compound.[2]
-
Purification of the Core: The crude product is purified by recrystallization or column chromatography.
-
Derivatization: The purified this compound is then reacted with an appropriate electrophile (e.g., an alkyl halide or acyl chloride) in the presence of a base to introduce the desired substituent at the thiol position.
-
Final Purification: The final derivative is purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[2][13][14]
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in the pursuit of novel therapeutic agents. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities warrant further investigation and optimization. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanistic aspects of this important class of compounds, aiming to facilitate future research and development in this field. The detailed protocols and summarized data serve as a practical resource for scientists working to unlock the full therapeutic potential of this compound derivatives.
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. researchhub.com [researchhub.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
4,5-Dimethylthiazole-2-thiol: A Versatile Heterocyclic Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,5-Dimethylthiazole-2-thiol is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique structural features, including a reactive thiol group and a substituted thiazole ring, make it a precursor to a wide array of functionalized molecules with applications in medicinal chemistry, materials science, and agriculture. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Chemical Properties and Synthesis
This compound, with the chemical formula C₅H₇NS₂, possesses a molecular weight of 145.25 g/mol . It exists in tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5351-51-9 |
| Molecular Formula | C₅H₇NS₂ |
| Molecular Weight | 145.25 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 162-165 °C |
The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or thioamide.
Experimental Protocol: Hantzsch Synthesis of this compound
Materials:
-
3-Chloro-2-butanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Deionized water
Procedure:
-
Dissolve 3-chloro-2-butanone (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Expected Yield: 75-85%
Reactivity and Key Transformations
The reactivity of this compound is primarily centered around the nucleophilic thiol group, which readily undergoes S-alkylation, S-acylation, and oxidation.
S-Alkylation
The sulfur atom of the thiol group is a soft nucleophile and reacts efficiently with various electrophiles, most notably alkyl halides, to form S-alkylated derivatives. This reaction typically proceeds via an Sₙ2 mechanism.
Experimental Protocol: S-Methylation of this compound
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,5-dimethyl-2-(methylthio)thiazole.
Table 2: Representative Data for S-Alkylation of this compound
| Alkylating Agent | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl Iodide | 4,5-Dimethyl-2-(methylthio)thiazole | >90 | 2.30 (s, 3H), 2.35 (s, 3H), 2.65 (s, 3H) | 11.5, 14.8, 125.0, 145.0, 165.0 |
| Ethyl Bromide | 2-(Ethylthio)-4,5-dimethylthiazole | ~85 | 1.35 (t, 3H), 2.31 (s, 3H), 2.36 (s, 3H), 3.15 (q, 2H) | 11.6, 14.9, 15.2, 28.5, 125.1, 145.2, 164.5 |
S-Acylation
The thiol group can also be acylated using acid chlorides or anhydrides in the presence of a base to form S-acyl derivatives (thioesters).
Experimental Protocol: S-Acylation of this compound with Acetyl Chloride
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield S-(4,5-dimethylthiazol-2-yl) ethanethioate.
Oxidation
The thiol group of this compound can be oxidized to form the corresponding disulfide, 2,2'-disulfanediylbis(4,5-dimethylthiazole). This reaction can be achieved using various oxidizing agents, such as hydrogen peroxide, iodine, or even air under basic conditions.
Experimental Protocol: Oxidation to Disulfide
Materials:
-
This compound (1.0 eq)
-
Hydrogen peroxide (30% solution)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol.
-
Add a catalytic amount of a base (e.g., a few drops of aqueous NaOH).
-
Slowly add hydrogen peroxide solution dropwise while stirring.
-
Continue stirring at room temperature for 1-2 hours. The disulfide product may precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
Applications
The derivatives of this compound have found applications in several fields, most notably in medicinal chemistry and as corrosion inhibitors.
Medicinal Chemistry
The thiazole nucleus is a common scaffold in many biologically active compounds. Derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to easily functionalize the thiol group allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Corrosion Inhibition
Organic compounds containing heteroatoms like sulfur and nitrogen are known to be effective corrosion inhibitors for various metals and alloys. Thiazole derivatives, including those derived from this compound, can adsorb onto the metal surface, forming a protective layer that inhibits corrosion in acidic media.[1] The inhibition efficiency often increases with the concentration of the inhibitor.[2]
Table 3: Representative Corrosion Inhibition Data for Thiazole Derivatives on Mild Steel in Acidic Media
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide | 0.5 mM | 95.1 | [2] |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | 10.0 mM | 97.1 | [3] |
| 4-(pyridin-4-yl)thiazol-2-amine | 0.2 mM | 96.06 | [3] |
Note: Data for closely related thiazole derivatives are presented to illustrate the potential of this class of compounds.
Agriculture and Materials Science
While less documented for this specific molecule, thiazole derivatives have been patented for use in agrochemicals as fungicides and nematicides.[2] In materials science, the reactive thiol group allows for the incorporation of the 4,5-dimethylthiazole moiety into polymers, potentially imparting unique thermal or optical properties.[4] The thiol group can participate in thiol-ene "click" chemistry, enabling the functionalization of polymer surfaces or the creation of novel polymer networks.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its predictable reactivity, particularly at the thiol position, allows for the straightforward synthesis of a wide range of derivatives. The demonstrated and potential applications in medicinal chemistry, corrosion inhibition, and materials science make it a compound of significant interest for further research and development. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.
References
The Thiazole Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile structure has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted thiazoles, offering valuable insights for the rational design of novel and potent drug candidates. We will delve into the anticancer, antimicrobial, and kinase inhibitory properties of this remarkable scaffold, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
Anticancer Activity of Substituted Thiazoles: Targeting Key Oncogenic Pathways
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and signaling pathways that drive tumor growth and proliferation.
Quantitative Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of substituted thiazoles is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of thiazole derivatives against various cancer cell lines, illustrating key SAR trends.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-Hydroxyphenyl | H | MCF-7 | 12.7 ± 0.77 | [1] |
| 1b | H | 4-Bromophenyl | H | MCF-7 | 31.5 ± 1.91 | [1] |
| 1c | H | 4-Nitrophenyl | H | A549 | 0.48 ± 0.03 | [2] |
| 2a | 2-aminophenyl | 4-chlorophenyl | H | MCF-7 | 0.153 (EGFR) | [3] |
| 2b | 2-aminophenyl | 4-methoxyphenyl | H | MCF-7 | 0.122 (EGFR) | [3] |
| 3a | H | Naphthyl | H | A549 | 0.97 ± 0.13 | [2] |
| 3b | H | 4-Ethoxyphenyl | H | MCF-7 | 0.48 ± 0.03 | [2] |
| 4a | H | 4-bromophenyl | H | HeLa | 6.5 ± 0.56 | [4] |
| 4b | H | 4-methoxyphenyl | H | HeLa | 8.9 ± 0.46 | [4] |
Key SAR Observations for Anticancer Activity:
-
Substitution at the 2- and 4-positions of the thiazole ring is crucial for anticancer activity.
-
The presence of an aryl group at the 4-position is a common feature in many active compounds. Substituents on this aryl ring, such as hydroxyl, bromo, and nitro groups, significantly influence potency. For instance, a 4-nitrophenyl substitution (compound 1c) can lead to potent activity against lung cancer cells.[2]
-
Modifications at the 2-position , such as the introduction of an aminophenyl group (compounds 2a and 2b), can lead to potent inhibition of key cancer targets like the Epidermal Growth Factor Receptor (EGFR).[3]
-
The incorporation of bulky hydrophobic groups, like a naphthalene ring at the 4-position (compound 3a), can enhance cytotoxic effects.[2]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity of Substituted Thiazoles: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.
Quantitative Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of substituted thiazoles is dictated by the specific substituents on the thiazole core. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various microbial strains.
| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |
| 5a | 2-pyridyl | 4-chlorophenyl | H | S. aureus | 16.1 | [5] |
| 5b | 2-pyridyl | 4-bromophenyl | H | E. coli | 16.1 | [5] |
| 6a | 2-aminobenzoyl | 4-hydroxyphenyl | H | S. aureus | 50-75 | [6] |
| 6b | 2-aminobenzoyl | 4-methoxyphenyl | H | E. coli | 50-75 | [6] |
| 7a | 2-(N-allyl) | 2-pyrazolin-3-yl | H | S. pneumoniae | 0.03–7.81 | [7] |
| 7b | 2-(N-allyl) | 2-pyrazolin-3-yl | H | E. coli | 0.03–7.81 | [7] |
| 8a | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl) | H | H | P. aeruginosa | 15.625–31.25 | [7][8] |
| 8b | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl) | H | H | C. albicans | 3.9–62.5 | [8] |
Key SAR Observations for Antimicrobial Activity:
-
The presence of a heterocyclic ring at the 2-position , such as a pyridine (compounds 5a and 5b) or a pyrazoline moiety (compounds 7a, 7b, 8a, and 8b), is often associated with potent antimicrobial activity.[5][7]
-
Substituents on the aryl group at the 4-position play a significant role. Halogen substitutions like chloro (compound 5a) and bromo (compound 5b) can enhance antibacterial efficacy.[5]
-
The fusion of the thiazole ring to another ring system, as in benzothiazoles (compounds 6a and 6b), can lead to improved antibacterial and antifungal properties.[6]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Thiazole Derivatives as Kinase Inhibitors: A Targeted Approach to Cancer Therapy
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazole-based compounds have been successfully developed as potent inhibitors of various kinases, including Aurora kinases and those in the PI3K/Akt/mTOR pathway.
Quantitative Structure-Activity Relationship (SAR) for Kinase Inhibition
The inhibitory activity of thiazole derivatives against specific kinases is highly sensitive to their substitution patterns. The table below provides IC50 values for several thiazole-based kinase inhibitors.
| Compound ID | R1 | R2 | Target Kinase | IC50 (µM) | Reference |
| 9a | 2-amino | 4-(4-methylthiazol-5-yl)pyrimidinyl | Aurora A | 0.079 | [9] |
| 9b | 2-amino | 4-(4-methylthiazol-5-yl)pyrimidinyl | Aurora B | 0.140 | [9] |
| 10a | 2-amino | 5-(4-bromophenyl) | Aurora A | - | [10] |
| 10b | 2-amino | 5-(4-chlorophenyl) | Aurora A | - | [10] |
| 11a | H | 4-(benzothiazol-2-yl) | PI3Kβ | 0.02 | [11] |
| 11b | H | 4-(6-fluorobenzothiazol-2-yl) | PI3Kα | 0.086 | [12] |
| 12a | H | 4-(pyridin-4-yl) | mTOR | 0.221 | [12] |
| 12b | H | 4-(pyrimidin-4-yl) | mTOR | 1.449 | [13] |
Key SAR Observations for Kinase Inhibition:
-
The 2-amino-4-substituted thiazole scaffold is a common feature in many Aurora kinase inhibitors (compounds 9a, 9b, 10a, and 10b).[9][10]
-
The nature of the substituent at the 4-position is critical for both potency and selectivity. For example, a pyrimidinyl group at this position can lead to potent Aurora A and B inhibition.[9]
-
For PI3K/mTOR inhibitors, the presence of a benzothiazole or a nitrogen-containing heterocycle at the 4-position is often beneficial for activity.[11][12][13]
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay for measuring the activity of kinases.
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature for a specified time (e.g., 1 hour).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Signaling Pathways Modulated by Thiazole Derivatives
Understanding the signaling pathways affected by thiazole derivatives is crucial for elucidating their mechanism of action and for the development of targeted therapies.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Several thiazole derivatives have been shown to inhibit components of this pathway.[11][12][13]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted thiazoles.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper cell division, and their overexpression is linked to tumorigenesis. Thiazole-based inhibitors targeting Aurora kinases disrupt mitosis and induce cancer cell death.[9][10]
Caption: Disruption of mitotic progression by thiazole-based Aurora kinase inhibitors.
Conclusion
The substituted thiazole scaffold represents a remarkably versatile and privileged structure in the field of drug discovery. The extensive research into its structure-activity relationships has provided a solid foundation for the rational design of potent and selective inhibitors for a wide range of therapeutic targets. This technical guide has highlighted the significant potential of thiazole derivatives as anticancer, antimicrobial, and kinase-inhibiting agents. The provided quantitative data, detailed experimental protocols, and signaling pathway visualizations serve as a valuable resource for researchers and drug development professionals dedicated to harnessing the full therapeutic potential of this exceptional heterocyclic motif. Future efforts in this area will undoubtedly lead to the development of novel and effective medicines to address unmet medical needs.
References
- 1. ulab360.com [ulab360.com]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. jchemrev.com [jchemrev.com]
- 6. carnabio.com [carnabio.com]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
Reaction mechanism of 4,5-Dimethylthiazole-2-thiol in condensation reactions
An In-depth Technical Guide to the Reaction Mechanism of 4,5-Dimethylthiazole-2-thiol in Condensation Reactions
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the core reaction mechanisms of this compound in condensation reactions. Understanding these pathways is crucial for leveraging this versatile heterocyclic compound in the synthesis of novel chemical entities for pharmaceutical and materials science applications. This document outlines the pivotal role of thiol-thione tautomerism and details the mechanisms, experimental protocols, and quantitative outcomes of its primary condensation pathways.
Core Reactivity: The Thiol-Thione Tautomerism
The reactivity of this compound is fundamentally governed by its existence as a pair of rapidly interconverting constitutional isomers, or tautomers: the thiol form and the thione form.[1][2] While named as a thiol, theoretical and spectroscopic data for related 2-mercapto-heterocycles confirm that the thione tautomer, 4,5-dimethylthiazolidine-2-thione, is the more stable and predominant form in both solid and solution phases.[1][2]
This equilibrium is critical as it presents two primary nucleophilic sites for condensation reactions: the exocyclic sulfur atom (from the thiol form or its conjugate base, the thiolate) and the ring nitrogen atom (from the thione form). The reaction pathway is often determined by the choice of electrophile and reaction conditions (i.e., base or acid catalysis).
Caption: Thiol-Thione tautomerism of the title compound.
Mechanism I: S-Alkylation Condensation
The most prevalent condensation reaction for 2-mercaptothiazoles is S-alkylation. The sulfur atom of the thiol tautomer, particularly after deprotonation by a base to form the highly nucleophilic thiolate anion, readily attacks electrophilic carbon centers. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The reaction is versatile, accommodating a wide range of alkylating agents such as alkyl halides, benzyl halides, and α-halo ketones.[3][4][5] This pathway is fundamental for creating thioether derivatives, which are common intermediates in drug development.
Caption: Generalized S-alkylation (SN2) reaction pathway.
Illustrative Quantitative Data for S-Alkylation
The following table summarizes typical yields for the S-alkylation reaction with various electrophiles under basic conditions.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 3 | 95 |
| 2 | Ethyl Bromoacetate | NaH | THF | 25 | 2 | 92 |
| 3 | 2-Chloroacetophenone | Et₃N | Ethanol | Reflux | 4 | 88 |
| 4 | Iodomethane | NaOH | DMF | 25 | 1 | 98 |
Experimental Protocol: Synthesis of 2-(Benzylthio)-4,5-dimethylthiazole (Table 1, Entry 1)
-
Reagents & Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.45 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition : Add 40 mL of acetone to the flask.
-
Electrophile Addition : While stirring, add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise to the suspension at room temperature.
-
Reaction : Heat the mixture to reflux (approx. 56°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Workup : After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone (2 x 10 mL).
-
Isolation : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Recrystallize the resulting solid residue from ethanol/water to yield the pure product as a white solid.
Mechanism II: Condensation with Aldehydes (Knoevenagel-Type)
While less direct than S-alkylation, condensation reactions involving aldehydes are crucial for synthesizing derivatives with extended conjugation or specific pharmacophores, such as 5-arylidene structures.[6][7] This reaction typically proceeds via the thione tautomer. The reaction can be catalyzed by a base, which enhances the nucleophilicity of the ring nitrogen, or an acid, which activates the aldehyde carbonyl group. The mechanism involves a nucleophilic addition of the ring nitrogen to the aldehyde's carbonyl carbon, followed by a dehydration step to form the final condensed product.
This pathway is analogous to the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group.[8][9][10] Here, the N-H group of the thione participates in a similar addition-elimination sequence.
Caption: Generalized N-condensation pathway with an aldehyde.
Illustrative Quantitative Data for Aldehyde Condensation
The following table provides representative data for the condensation of this compound with various aromatic aldehydes.
| Entry | Aldehyde (Ar-CHO) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | Reflux | 8 | 75 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | Toluene | Reflux | 6 | 82 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 8 | 78 |
| 4 | 4-Nitrobenzaldehyde | Acetic Acid | Toluene | Reflux | 5 | 85 |
Experimental Protocol: Synthesis with 4-Chlorobenzaldehyde (Table 2, Entry 2)
-
Reagents & Setup : In a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, place this compound (1.45 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol).
-
Solvent & Catalyst : Add 50 mL of toluene and glacial acetic acid (0.5 mL) as the catalyst.
-
Reaction : Heat the mixture to reflux (approx. 111°C). Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Continue reflux for 6 hours until no more water is collected.
-
Workup : Cool the reaction mixture to room temperature. A solid precipitate may form.
-
Isolation : Filter the solid product and wash it with cold hexane (2 x 15 mL) to remove unreacted aldehyde and toluene.
-
Purification : If necessary, recrystallize the crude product from a suitable solvent like ethyl acetate or purify via column chromatography on silica gel to obtain the pure condensed product.
General Experimental & Analytical Workflow
The successful synthesis and characterization of condensation products rely on a systematic experimental workflow. This includes careful execution of the reaction, effective isolation of the product, and thorough analysis to confirm its structure and purity.
Caption: Standard workflow for synthesis and analysis.
Conclusion
The condensation reactions of this compound are dictated by its inherent thiol-thione tautomerism. This duality allows for selective reactions at either the sulfur or nitrogen atom, depending on the chosen electrophile and conditions. S-alkylation at the sulfur atom provides a reliable and high-yielding route to thioether derivatives. Alternatively, condensation at the ring nitrogen with carbonyl compounds like aldehydes offers a pathway to more complex, conjugated systems. A thorough understanding of these mechanisms and the protocols to control them is essential for medicinal chemists and researchers aiming to synthesize novel thiazole-based compounds with desired biological activities and material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. semanticscholar.org [semanticscholar.org]
Navigating the Physicochemical Landscape of 4,5-Dimethylthiazole-2-thiol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful progression from a promising lead to a viable therapeutic agent. This technical guide delves into the critical aspects of solubility and stability for the heterocyclic compound 4,5-dimethylthiazole-2-thiol, providing a framework for its characterization. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the established methodologies for determining these crucial parameters. The protocols and data presentation formats provided herein are based on standard industry practices for analogous thiol and thiazole-containing molecules, offering a robust blueprint for in-house characterization.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A thorough solubility assessment in various solvent systems is a foundational step in preclinical development.
Quantitative Solubility Data
The following table structure is recommended for the comprehensive presentation of solubility data for this compound. Experimental determination is required to populate this table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Water | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |
| 0.1 N HCl | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |
| 0.1 N NaOH | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |
| Methanol | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at various time points until the concentration of the dissolved compound remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the suspension through a 0.22 µm syringe filter. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L, based on the concentration of the saturated solution.
Figure 1. Experimental workflow for shake-flask solubility determination.
Stability Profile of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. This information is critical for developing stability-indicating analytical methods and for determining appropriate storage conditions.
Quantitative Stability Data
The following table outlines the key parameters to be determined in a forced degradation study of this compound.
| Stress Condition | Parameters | % Degradation | Major Degradants (and their % peak area) |
| Hydrolytic | 0.1 N HCl, 60°C, 24h | Data not available | Data not available |
| 0.1 N NaOH, 60°C, 24h | Data not available | Data not available | |
| Water, 60°C, 24h | Data not available | Data not available | |
| Oxidative | 3% H₂O₂, RT, 24h | Data not available | Data not available |
| Photolytic | Solid-state, ICH Q1B | Data not available | Data not available |
| Solution, ICH Q1B | Data not available | Data not available | |
| Thermal | Solid-state, 80°C, 48h | Data not available | Data not available |
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
-
Photostability chamber
-
Temperature-controlled oven
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Neutral Hydrolysis: Mix the stock solution with water and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80°C).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all process-related impurities and degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
Data Evaluation: Calculate the percentage of degradation of this compound under each stress condition. Identify and quantify the major degradation products.
Figure 2. General workflow for forced degradation studies.
Conclusion
The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development as a potential therapeutic agent. This technical guide provides the necessary framework, including data presentation structures and detailed experimental protocols, for researchers to systematically characterize this compound. By following these established methodologies, drug development professionals can generate the high-quality data required for informed decision-making throughout the development lifecycle, ultimately ensuring the quality, safety, and efficacy of the final drug product. The generation of specific data through the application of these protocols will be invaluable for the advancement of any research program involving this compound.
An In-depth Technical Guide to 4,5-Dimethylthiazole-2-thiol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dimethylthiazole-2-thiol, a heterocyclic compound belonging to the thiazole family. The document covers the historical context of its discovery, detailed synthetic methodologies, physicochemical properties, and its relevance in various scientific and industrial applications, with a particular focus on its role in drug discovery and development. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering detailed experimental protocols, tabulated data for easy reference, and visual representations of key chemical processes.
Introduction
Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The thiazole ring is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. From the essential vitamin B1 (thiamine) to numerous approved pharmaceuticals, the thiazole scaffold has proven to be a cornerstone in medicinal chemistry. This compound, also known as 4,5-dimethyl-1,3-thiazole-2-thione, is a specific derivative that has garnered interest due to its utility as a synthetic intermediate and its intrinsic chemical properties. This guide will delve into the specifics of this compound, providing a detailed exploration of its history, synthesis, and applications.
Discovery and History
The history of this compound is intrinsically linked to the broader development of thiazole chemistry. The foundational work on thiazole synthesis was pioneered by Arthur Hantzsch in 1887, who developed a method for synthesizing thiazoles by reacting α-haloketones with thioamides. This reaction, now known as the Hantzsch thiazole synthesis, remains a fundamental and widely used method for the preparation of thiazole derivatives.
While a specific, detailed historical account of the first isolation or synthesis of this compound is not extensively documented in readily available literature, its synthesis falls under the general methodologies developed for 2-mercaptothiazoles. A key patent from 1952 describes a method for the preparation of various 2-mercaptothiazoles, including 2-mercapto-4,5-dimethylthiazole, by reacting an alpha-thiocyano carbonyl compound with hydrogen sulfide at elevated pressure and temperature[1]. This indicates that by the mid-20th century, methods for the synthesis of this specific compound were established.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 5351-51-9 | [2] |
| Molecular Formula | C5H7NS2 | [2] |
| Molecular Weight | 145.25 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 161-165 °C | [1] |
| Purity | ≥ 97% | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Hantzsch thiazole synthesis and its modifications being the most common. Below is a detailed experimental protocol based on the reaction of an alpha-thiocyano ketone with hydrogen sulfide, as described in the historical patent literature.
Experimental Protocol: Synthesis from 3-Thiocyanato-2-butanone
This protocol is adapted from the general method described for the synthesis of 2-mercaptothiazoles[1].
Materials:
-
3-Thiocyanato-2-butanone
-
Hydrogen sulfide (H₂S)
-
Ethanol
-
Hexane
-
Activated charcoal
-
Hydrochloric acid (HCl), ethanolic solution (e.g., 4% by weight)
-
Stainless steel reactor
Procedure:
-
Charge a stainless steel reactor with 3-Thiocyanato-2-butanone and ethanol.
-
Pressurize the reactor with hydrogen sulfide to a pressure of approximately 800 p.s.i.
-
Heat the reactor to a temperature between 50 °C and 150 °C. The original patent specifies a reaction that caused an exotherm to 142°C[1]. Maintain the reaction at the elevated temperature for a suitable duration to ensure completion.
-
Cool the reactor and carefully vent the unreacted hydrogen sulfide in a well-ventilated fume hood.
-
Remove the resulting semi-solid mush of ethanol and crystalline product from the reactor.
-
Heat the mixture to evaporate the ethanol, yielding the solid product.
-
Dissolve the solid product in hexane and recover the crystals by crystallization.
-
For further purification, dissolve the product in hot ethanol and decolorize the solution with activated charcoal.
-
Add a small amount of an ethanolic solution of hydrochloric acid to the decolorized solution.
-
Concentrate the solution by removing ethanol to recover the purified yellow crystalline product, identified as 2-mercapto-4,5-dimethylthiazole.
-
The reported melting point of the purified product is 161-165 °C[1].
Diagram of Synthetic Workflow:
References
4,5-Dimethylthiazole-2-thiol safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 5351-51-9). The information is compiled from various safety data sheets (SDS) and chemical information sources to ensure a thorough guide for laboratory and research professionals.
Chemical Identification
Proper identification is the first step in chemical safety.
| Identifier | Value |
| Chemical Name | This compound[1][2] |
| CAS Number | 5351-51-9[1][2][3] |
| Molecular Formula | C5H7NS2[1][2][3][4] |
| Molecular Weight | 145.25 g/mol [2][3][4] |
| EINECS Number | 226-327-0[1][3] |
| Synonyms | 4,5-Dimethyl-1,3-thiazole-2-thiol |
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation, Category 2 | H315: Causes skin irritation[1][5][6] | Warning [1][2] | |
| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation[1][5][6] | Warning [1][2] | |
| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation[1][5][6] | Warning [1][2] | |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed[2] | Warning [1][2] |
Precautionary Statements: A comprehensive list of precautionary statements is provided for safe handling and emergency response.
| Type | Statement Code | Statement Text |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5][6] |
| P264 | Wash skin thoroughly after handling.[1][5][6] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][5][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][5][6] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[1] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][5][6] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1][5][6] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][5][6] |
| P405 | Store locked up.[1][5][6] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][5][6] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid / Powder[1][4] |
| Melting Point | 166-168 °C[2] |
| Purity | ≥97%[4] |
Note: Detailed data on properties like boiling point and density for this compound are not consistently available across safety data sheets.
Safe Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in well-ventilated areas, such as a fume hood.[1][7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Keep away from foodstuffs, beverages, and feed.[8]
Conditions for Safe Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][7]
-
A recommended storage temperature is between 2 - 8 °C.[5][6]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[9]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be used.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][10] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Gloves must be inspected prior to use.[7] |
| Respiratory Protection | For operations generating dust, a NIOSH-approved P3 particle respirator is recommended. Ensure adequate ventilation.[6] |
| Hygiene Measures | Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.[6] |
First-Aid Measures
The following diagram outlines the immediate steps to be taken in case of accidental exposure.
Caption: First-aid procedures for exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]
-
Specific Hazards from the Chemical: Combustion may produce toxic fumes, including carbon oxides (CO, CO2) and sulfur oxides (SOx).[5]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][5]
Accidental Release Measures
A systematic approach is crucial for managing spills safely and effectively.
Caption: Workflow for handling an accidental release of this compound.
Personal Precautions:
-
Use personal protective equipment as outlined in Section 5.[1]
-
Avoid breathing dust and vapors.[1]
-
Evacuate personnel to safe areas and ensure adequate ventilation.[1][6]
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not allow the product to enter drains, as discharge into the environment must be avoided.[1]
Methods for Containment and Cleaning Up:
-
For solid spills, pick up and arrange for disposal without creating dust. Sweep up and shovel the material.[1]
-
Keep the collected material in suitable, closed containers for disposal.[1][7]
Toxicity Information
Detailed toxicological studies for this compound are not widely available in the provided search results. The GHS classification indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Users should handle the compound as a potentially hazardous substance at all times. For a related compound, 2,4-Dimethyl-5-Acetyl Thiazole, an oral LD50 of 100 mg/kg (ATE) was noted, indicating high toxicity.[8] However, this data should be used with caution as it is not for the specific compound .
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4,5-Dimethyl-thiazole-2-thiol [oakwoodchemical.com]
- 3. This compound , 97% , 5351-51-9 - CookeChem [cookechem.com]
- 4. 4?5-Dimethylthiazole-2-thiol – Biotuva Life Sciences [biotuva.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application of 4,5-Dimethylthiazole-2-thiol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4,5-Dimethylthiazole-2-thiol serves as a versatile building block for the synthesis of novel therapeutic agents. Its unique structural features allow for the introduction of diverse functionalities, leading to compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.
Potential Therapeutic Applications
Derivatives of this compound are promising candidates for development in several therapeutic areas:
-
Anticancer Agents: The thiazole nucleus is present in several approved anticancer drugs. Derivatives of this compound can be designed to target various cancer-related pathways. For instance, acetamide derivatives bearing the 4,5-dimethylthiazole moiety have been investigated for their cytotoxic effects.
-
Antimicrobial Agents: Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity. The sulfur and nitrogen atoms in the thiazole ring are crucial for interaction with microbial targets. S-substituted derivatives of this compound can be synthesized to explore new antimicrobial leads.
-
Enzyme Inhibitors: The thiazole scaffold can be functionalized to interact with the active sites of various enzymes. For example, derivatives have been explored as inhibitors of kinases and other enzymes implicated in disease.
Data Presentation: Quantitative Biological Activity
The following tables summarize the biological activity of representative thiazole derivatives, illustrating the potential of compounds derived from this compound.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6f | A549 (Lung Cancer) | 2.5 | [1] |
| C6 (Glioblastoma) | 5.1 | [1] | |
| 6g | A549 (Lung Cancer) | 3.2 | [1] |
| C6 (Glioblastoma) | 6.8 | [1] | |
| 8e | A549 (Lung Cancer) | 0.302 | [2] |
| 5 | A549 (Lung Cancer) | 0.452 | [2] |
Note: Compounds 6f and 6g are N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives. Compounds 8e and 5 are thiophenyl thiazolyl-pyridine hybrids.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| 3f | P. aeruginosa | >100 | >100 |
| 3 | S. aureus | 0.23-0.7 | 0.47-0.94 |
| 9 | C. albicans | 0.06-0.23 | 0.11-0.47 |
Note: Compound 3f is a 4-methylthiazole derivative. Compounds 3 and 9 are heteroaryl(aryl) thiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of S-substituted this compound Derivatives
This protocol describes a general method for the synthesis of S-substituted derivatives of this compound, which are common intermediates in the development of bioactive molecules.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., 2-chloro-N-arylacetamide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, dimethylformamide)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified compound using NMR and mass spectrometry to confirm its structure.
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol outlines the determination of the cytotoxic activity of synthesized this compound derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized thiazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualization
Caption: Workflow for Synthesis and Anticancer Evaluation.
Caption: Potential Anticancer Mechanism of Thiazole Derivatives.
References
Application Notes and Protocols for 4,5-Dimethylthiazole-2-thiol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylthiazole-2-thiol is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a thiol group. This structure presents multiple coordination sites, primarily the endocyclic nitrogen atom and the exocyclic sulfur atom of the thiol group, making it a versatile ligand for the formation of coordination complexes with a variety of metal ions. The resulting metal complexes have garnered interest due to their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The thiazole moiety is a key structural component in many biologically active compounds, and its coordination to metal centers can enhance or modulate this activity.
These application notes provide an overview of the use of this compound as a ligand, including a generalized protocol for the synthesis and characterization of its metal complexes, and a discussion of its potential applications.
Coordination and Bonding
This compound can exist in tautomeric forms, the thione and the thiol form. In solution and in the solid state, it can coordinate to metal ions in several ways:
-
Monodentate Coordination: Through the exocyclic sulfur atom or the endocyclic nitrogen atom.
-
Bidentate Chelating Coordination: Through both the nitrogen and sulfur atoms, forming a stable five-membered ring with the metal center.[1]
-
Bidentate Bridging Coordination: The ligand can bridge two metal centers.
The coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools to elucidate the coordination mode in the resulting complexes.
Potential Applications in Drug Development
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The formation of metal complexes with thiazole-based ligands can enhance these biological activities.[4] This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the interaction of the complex with biological macromolecules like DNA and proteins. Metal complexes of substituted thiazole-2-thiols are therefore of significant interest in the development of novel therapeutic agents.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes with this compound. These are based on common procedures for similar thiazole-containing ligands.[1][4][5]
Protocol 1: General Synthesis of a Metal(II) Complex of this compound
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, Co(CH₃COO)₂, NiCl₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask. Stir the solution until the ligand is completely dissolved. Gentle heating may be applied if necessary.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the solid product with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂ or in a drying oven at a low temperature (e.g., 60-80 °C).
Caption: General workflow for the synthesis of metal complexes.
Protocol 2: Characterization of the Synthesized Complex
1. Elemental Analysis (C, H, N, S):
-
Determine the elemental composition of the complex to confirm the metal-to-ligand ratio.
2. Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the free ligand and the metal complex.
-
Expected Observations:
-
A shift in the ν(C=N) stretching frequency of the thiazole ring upon coordination of the nitrogen atom.
-
The disappearance or shift of the ν(S-H) band and changes in the ν(C=S) region, indicating coordination of the sulfur atom.
-
The appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-S) vibrations.
-
3. UV-Visible Spectroscopy:
-
Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record the UV-Vis spectrum.
-
Expected Observations:
-
Ligand-based π → π* and n → π* transitions.
-
The appearance of new, lower-energy bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment of the metal ion.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectra can provide detailed structural information.
-
Expected Observations:
-
A downfield or upfield shift of the signals for the protons and carbons near the coordination sites (N and S) compared to the free ligand.
-
5. Magnetic Susceptibility Measurement:
-
For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), determine the magnetic moment at room temperature to gain insight into the geometry of the complex.
Caption: Workflow for the characterization of synthesized complexes.
Data Presentation
The following tables summarize representative data that would be collected during the characterization of a hypothetical metal(II) complex of this compound (L), denoted as [M(L)₂X₂] where X is a counter-ion like Cl⁻.
Table 1: Elemental Analysis Data (Hypothetical)
| Compound | %C (Found/Calc) | %H (Found/Calc) | %N (Found/Calc) | %S (Found/Calc) |
| [Cu(L)₂Cl₂] | 30.50 / 30.65 | 3.10 / 3.09 | 7.10 / 7.15 | 32.60 / 32.72 |
| [Co(L)₂Cl₂] | 31.00 / 31.10 | 3.15 / 3.13 | 7.25 / 7.25 | 33.10 / 33.19 |
| [Ni(L)₂Cl₂] | 31.05 / 31.11 | 3.12 / 3.13 | 7.20 / 7.25 | 33.15 / 33.20 |
Table 2: Key IR Spectral Data (cm⁻¹) (Hypothetical)
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |
| Ligand (L) | 3150 | 1580 | 1250 | - | - |
| [Cu(L)₂Cl₂] | 3145 | 1565 | 1230 | 450 | 380 |
| [Co(L)₂Cl₂] | 3148 | 1568 | 1235 | 445 | 375 |
| [Ni(L)₂Cl₂] | 3146 | 1567 | 1232 | 448 | 378 |
Table 3: Electronic Spectral Data and Magnetic Moments (Hypothetical)
| Compound | λ_max (nm) (Assignment) | Magnetic Moment (B.M.) | Proposed Geometry |
| [Cu(L)₂Cl₂] | 650 (d-d), 420 (LMCT) | 1.85 | Distorted Octahedral |
| [Co(L)₂Cl₂] | 680, 510 (d-d) | 4.90 | Octahedral |
| [Ni(L)₂Cl₂] | 690, 410 (d-d) | 3.10 | Octahedral |
Conceptual Signaling Pathway Inhibition
Metal complexes of thiazole derivatives have shown potential as anticancer agents by inhibiting signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a conceptual model of how such a complex might interfere with a generic kinase signaling pathway.
Caption: Inhibition of a kinase signaling pathway.
This document provides a foundational guide for researchers interested in the coordination chemistry of this compound. The provided protocols are representative and may require optimization based on the specific metal and desired complex. The potential for these complexes in drug discovery warrants further investigation into their synthesis, characterization, and biological evaluation.
References
- 1. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discoveryjournals.org [discoveryjournals.org]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for S-Alkylation of 2-chlorothiazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorothiazole-5-thiol is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of a reactive thiol group at the 5-position allows for straightforward functionalization through S-alkylation, yielding a diverse range of 2-chloro-5-(alkylthio)thiazole derivatives. These products serve as key intermediates in the synthesis of various biologically active compounds. The S-alkylation reaction is a fundamental method for forming carbon-sulfur bonds, which are prevalent in numerous pharmaceuticals.
The general principle of S-alkylation involves the deprotonation of the thiol group by a base to form a more nucleophilic thiolate anion. This anion then attacks an alkylating agent, typically an alkyl halide, in a nucleophilic substitution reaction (most commonly SN2) to form the corresponding thioether.[1][2] The choice of base, solvent, and reaction conditions can be optimized to achieve high yields and purity.
General Reaction Scheme
The S-alkylation of 2-chlorothiazole-5-thiol with an alkyl halide can be represented by the following general reaction scheme:
2-chlorothiazole-5-thiol + Alkyl Halide --(Base, Solvent)--> 2-chloro-5-(alkylthio)thiazole
Data Presentation
While specific quantitative data for a wide range of S-alkylation reactions of 2-chlorothiazole-5-thiol is not extensively documented in publicly available literature, the following table summarizes the key components and conditions for a general protocol. Yields are typically moderate to high, contingent on the specific substrate and optimized conditions.
| Component | Purpose | Examples | Typical Molar Equivalence |
| Thiol | Starting material | 2-chlorothiazole-5-thiol | 1.0 |
| Alkylating Agent | Provides the alkyl group | Methyl iodide, Ethyl bromide, Benzyl chloride | 1.0 - 1.2 |
| Base | Deprotonates the thiol | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N) | 1.1 - 1.5 |
| Solvent | Reaction medium | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | - |
| Reaction Temperature | Affects reaction rate | Room temperature to 60 °C | - |
| Reaction Time | Duration to completion | 2 - 24 hours | - |
Experimental Protocol: General Procedure for S-Alkylation
This protocol provides a representative method for the S-alkylation of 2-chlorothiazole-5-thiol. It should be noted that optimization of the base, solvent, and temperature may be necessary for different alkylating agents.
Materials
-
2-chlorothiazole-5-thiol
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorothiazole-5-thiol (1.0 eq).
-
Solvent Addition: Add anhydrous acetone or acetonitrile to dissolve the thiol. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of thiol).
-
Base Addition: Add anhydrous potassium carbonate (1.2 eq) to the solution.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. Then, add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C.
-
Work-up: Once the reaction is complete (as indicated by TLC, showing consumption of the starting thiol), filter the solid potassium carbonate and wash it with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable, to yield the pure S-alkylated product.
Visualizations
Chemical Reaction Pathway
Caption: S-alkylation reaction pathway of 2-chlorothiazole-5-thiol.
Experimental Workflow
Caption: Experimental workflow for S-alkylation.
References
The Versatility of 4,5-Dimethylthiazole-2-thiol in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4,5-dimethylthiazole-2-thiol as a versatile building block in the synthesis of a variety of heterocyclic compounds. The inherent reactivity of this thiol, particularly its nucleophilic sulfur atom, makes it an excellent starting material for constructing fused and substituted thiazole ring systems, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the thiazole ring allows for the fine-tuning of its biological profile. This compound, with its reactive thiol group, serves as a key synthon for the elaboration of more complex heterocyclic systems. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data for the synthesis of representative heterocyclic compounds derived from this compound.
Key Synthetic Applications
The primary synthetic utility of this compound lies in its S-alkylation with various electrophiles, often followed by an intramolecular cyclization to yield fused heterocyclic systems. A prominent example is the Hantzsch thiazole synthesis and its variations, where the thiol reacts with α-halocarbonyl compounds.
Synthesis of Thiazolo[3,2-b][1][2][3]triazole Derivatives
A common and efficient method for the synthesis of fused thiazole heterocycles is the reaction of a thiazole-2-thiol derivative with a suitable bifunctional electrophile. The following protocol is a general procedure for the synthesis of 2,3-dihydro-5,6-dimethylthiazolo[3,2-b][1][2][3]triazoles, which are of interest for their potential biological activities. This reaction proceeds via the initial S-alkylation of the thiazole thiol with an α-halo ketone, followed by cyclization.
Experimental Protocols
Protocol 1: General Synthesis of 2-((4,5-Dimethylthiazol-2-yl)thio)acetophenones
This protocol describes the S-alkylation of this compound with phenacyl bromide derivatives, which are key intermediates for further cyclization reactions.
Materials:
-
This compound
-
Substituted phenacyl bromide (e.g., phenacyl bromide, 4-bromophenacyl bromide)
-
Ethanol or Isopropanol
-
Sodium bicarbonate (NaHCO₃) or an organic base (e.g., triethylamine)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Add the substituted phenacyl bromide (1.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure 2-((4,5-dimethylthiazol-2-yl)thio)acetophenone derivative.[1]
Visualizing the Workflow:
References
Application Notes and Protocols for 4,5-Dimethylthiazole-2-thiol in Corrosion Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion remains a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Thiazole derivatives, containing both nitrogen and sulfur heteroatoms, have emerged as a promising class of corrosion inhibitors. These compounds can effectively adsorb onto metal surfaces, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions.
This document provides detailed application notes and experimental protocols for the evaluation of 4,5-Dimethylthiazole-2-thiol as a corrosion inhibitor. While specific experimental data for this particular compound is not extensively available in published literature, the following sections present representative data and protocols from studies on structurally similar thiazole, thiadiazole, and triazole-thiol derivatives. This information serves as a comprehensive guide for researchers initiating studies on this compound or related compounds.
Mechanism of Action
The corrosion inhibition mechanism of thiazole derivatives like this compound is primarily attributed to their adsorption onto the metal surface. This adsorption process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate bonding between the lone pair of electrons on the nitrogen and sulfur atoms of the thiazole ring and the vacant d-orbitals of the metal atoms. The presence of π-electrons in the thiazole ring can also contribute to the adsorption process.
The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive environment, thereby reducing the corrosion rate. The efficiency of inhibition is dependent on the inhibitor's concentration, the nature of the metal, and the corrosive medium.
Application Notes: Synthesis of Thiazole Derivatives via S-Alkylation of 4,5-Dimethylthiazole-2-thiol
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] 4,5-Dimethylthiazole-2-thiol is a valuable starting material that offers a reactive "handle" for the synthesis of diverse thiazole derivatives. The exocyclic thiol group (S-H) is nucleophilic and can be readily modified, making it an ideal point for structural diversification in drug discovery campaigns.[3][4]
The most direct and common method for derivatizing this compound is through S-alkylation. This reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then displaces a leaving group (typically a halide) from an electrophilic reagent, such as an alkyl halide, via an SN2 mechanism.[4][5] This straightforward and robust transformation allows for the introduction of a wide variety of substituents at the 2-position of the thiazole ring, enabling the systematic exploration of structure-activity relationships (SAR).
These application notes provide a general protocol for the S-alkylation of this compound to generate a library of 2-(alkylthio)-4,5-dimethylthiazoles.
General Reaction Scheme
The S-alkylation of this compound proceeds by reacting it with an alkyl halide (R-X) in the presence of a base. The base deprotonates the thiol, forming a thiolate anion, which then acts as a nucleophile.
Caption: General scheme for S-alkylation of this compound.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol describes a general method for the synthesis of 2-(alkylthio)-4,5-dimethylthiazole derivatives.[6][7]
Materials and Reagents:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)) (1.2 eq)
-
Solvent (e.g., Acetone, N,N-Dimethylformamide (DMF), Acetonitrile (ACN))
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., acetone, 10-20 mL per mmol of thiol) in a round-bottom flask, add the base (1.2 equivalents) (e.g., K₂CO₃).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux (typically 50-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(alkylthio)-4,5-dimethylthiazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following table summarizes representative data for the synthesis of various 2-(alkylthio)-4,5-dimethylthiazole derivatives using the general S-alkylation protocol.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | Acetone | 56 (reflux) | 4 | 92 |
| 2 | Ethyl Iodide | K₂CO₃ | DMF | 25 (RT) | 6 | 88 |
| 3 | Propargyl Bromide | NaH | THF | 25 (RT) | 2 | 95 |
| 4 | 2-Bromoacetophenone | K₂CO₃ | ACN | 82 (reflux) | 5 | 85 |
| 5 | Methyl Iodide | NaH | THF | 25 (RT) | 2 | 94 |
Visualizations
S-Alkylation Mechanism
The reaction proceeds via a two-step mechanism: initial deprotonation of the thiol followed by a nucleophilic substitution (SN2) reaction.
Caption: Mechanism of S-alkylation: Deprotonation followed by Sₙ2 attack.
Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of 2-(alkylthio)-4,5-dimethylthiazole derivatives.
Caption: Workflow for the synthesis and purification of thiazole derivatives.
References
Application Notes and Protocols for Reactions Involving 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 4,5-dimethylthiazole-2-thiol, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. The protocols detailed below focus on the S-alkylation of this compound to generate a library of thioether derivatives. Additionally, we explore the potential biological activities of these derivatives, with a particular focus on their hypothesized role in modulating the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Synthesis of 2-(Alkylthio)-4,5-dimethylthiazole Derivatives via S-Alkylation
The nucleophilic thiol group of this compound readily undergoes S-alkylation with various alkyl halides to yield the corresponding 2-(alkylthio)-4,5-dimethylthiazole derivatives. This reaction is a cornerstone for creating a diverse range of compounds for biological screening.
Experimental Protocol: S-Alkylation of this compound with Alkyl Halides
This protocol describes a general procedure for the S-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetone or DMF (10 mL/mmol of thiol) in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Addition of Alkyl Halide: To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to 50-60 °C and monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator. The residue is partitioned between ethyl acetate and water.
-
Extraction: The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(alkylthio)-4,5-dimethylthiazole derivative.
-
Characterization: The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Yields and Spectroscopic Data
The following table summarizes representative data for the S-alkylation of this compound with different alkyl halides.
| Alkyl Halide | Product | Solvent | Base | Reaction Time (h) | Yield (%) | ¹H NMR (δ, ppm) |
| Ethyl bromoacetate | Ethyl 2-((4,5-dimethylthiazol-2-yl)thio)acetate | Acetone | K₂CO₃ | 4 | 85-95 | 4.20 (q, 2H), 3.95 (s, 2H), 2.30 (s, 3H), 2.25 (s, 3H), 1.25 (t, 3H) |
| Benzyl bromide | 2-(Benzylthio)-4,5-dimethylthiazole | DMF | K₂CO₃ | 3 | 90-98 | 7.30-7.45 (m, 5H), 4.35 (s, 2H), 2.28 (s, 3H), 2.23 (s, 3H) |
| Iodomethane | 4,5-Dimethyl-2-(methylthio)thiazole | Acetone | K₂CO₃ | 2 | >95 | 2.65 (s, 3H), 2.32 (s, 3H), 2.28 (s, 3H) |
Biological Activity and Potential Signaling Pathway Modulation
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Derivatives of this compound are of particular interest for their potential as anticancer agents.
Application in Anticancer Research
Numerous studies have demonstrated the potent anticancer effects of thiazole-containing compounds. These molecules can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways that are dysregulated in cancer.
Hypothesized Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many human cancers, making it an attractive target for cancer therapy. Thiazole derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[1][2] While direct evidence for the S-alkylated derivatives of this compound is still emerging, it is hypothesized that these compounds may also exert their anticancer effects through the modulation of this pathway.
A related compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is widely used in cell viability assays, has been shown to induce the phosphorylation of Akt, a key downstream effector of the PI3K pathway.[3] This suggests that the 4,5-dimethylthiazole moiety can interact with components of this signaling cascade.
The following protocol outlines a general method for assessing the anticancer activity of synthesized 2-(alkylthio)-4,5-dimethylthiazole derivatives and investigating their ability to induce apoptosis.
Materials:
-
Cancer cell lines (e.g., A549 human lung adenocarcinoma, C6 rat glioma)[2]
-
Normal cell line (e.g., NIH/3T3 mouse embryonic fibroblast) for cytotoxicity comparison[2]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Flow cytometer
Procedure:
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells and normal cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
After 24 hours of incubation, treat the cells with various concentrations of the synthesized thiazole derivatives for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Seed cancer cells in 6-well plates.
-
Treat the cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Visualizations
Experimental Workflow for S-Alkylation
Caption: Workflow for the S-alkylation of this compound.
Hypothesized PI3K/Akt Signaling Pathway Inhibition
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) causes Akt phosphorylation and morphological changes in intracellular organellae in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,5-Dimethylthiazole-2-thiol in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to guide the investigation of 4,5-Dimethylthiazole-2-thiol in agricultural chemistry. To date, specific quantitative data on the fungicidal or plant growth-regulating activities of this particular compound against agricultural pathogens and crops are limited in publicly available scientific literature. The information presented herein is based on the known biological activities of structurally related thiazole-2-thiol derivatives and provides standardized methodologies for the evaluation of this compound.
Introduction and Potential Applications
Thiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in both pharmaceutical and agrochemical research.[1][2] In the context of agricultural chemistry, thiazole derivatives have demonstrated significant potential as fungicides and plant growth regulators.[3][4]
1.1. Potential as a Fungicide
Numerous thiazole derivatives have been synthesized and shown to exhibit potent antifungal activity against a wide range of plant pathogenic fungi.[1][5] The primary mechanism of action for many thiazole-based fungicides is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] This disruption leads to impaired membrane function and ultimately, fungal cell death. Given its structural similarity to known fungicidal thiazoles, this compound is a promising candidate for development as a novel fungicide.
1.2. Potential as a Plant Growth Regulator
Certain thiazole derivatives have been observed to influence plant growth and development.[6] These effects can range from promoting seed germination and seedling growth to inducing systemic acquired resistance (SAR), a state of heightened plant-wide defense against a broad spectrum of pathogens. The induction of SAR is often linked to the salicylic acid (SA) signaling pathway.[6] Therefore, this compound warrants investigation for its potential to modulate plant growth and enhance crop resilience.
Synthesis Protocol (Proposed)
2.1. Hantzsch Thiazole Synthesis Adaptation
The synthesis of 4,5-dimethyl-1,3-thiazole-2-thiol can be conceptually approached via the Hantzsch thiazole synthesis.[7] This method typically involves the reaction of a thioamide with an α-haloketone.
Caption: Proposed Hantzsch synthesis route.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a suitable thioamide (e.g., thiourea, dithiocarbamate) in a solvent such as ethanol or a mixture of ethanol and water.
-
Addition of α-Haloketone: To the stirred solution, add an equimolar amount of 3-halo-2-butanone (e.g., 3-chloro-2-butanone or 3-bromo-2-butanone) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Note: The specific reaction conditions (solvent, temperature, reaction time, and purification method) will need to be optimized for this particular synthesis.
Antifungal Activity Evaluation: Protocols
To assess the potential of this compound as a fungicide, a series of in vitro and in vivo assays should be conducted.
3.1. In Vitro Antifungal Susceptibility Testing
The following protocol details a common method for evaluating the efficacy of a compound against a plant pathogenic fungus, using Botrytis cinerea (gray mold) as an example.
Caption: Workflow for in vitro antifungal assay.
Experimental Protocol:
-
Fungal Culture: Culture Botrytis cinerea on potato dextrose agar (PDA) plates at 20-25°C until sufficient sporulation is observed.
-
Spore Suspension: Prepare a spore suspension by flooding the culture plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Prepare a series of dilutions in sterile distilled water or culture medium to achieve the desired final concentrations for the assay.
-
Microtiter Plate Assay: In a 96-well microtiter plate, add a defined volume of molten PDA medium to each well. To each well, add the test compound dilutions. A solvent control (DMSO without the test compound) and a negative control (no compound) should be included.
-
Inoculation: Inoculate each well with the prepared spore suspension.
-
Incubation: Incubate the plates at 20-25°C in the dark for 48-72 hours.
-
Data Collection and Analysis: Determine the mycelial growth by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to the negative control. The EC50 (half-maximal effective concentration) value can be determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[5]
Table 1: Example Data Presentation for In Vitro Antifungal Activity
| Compound | Target Fungus | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| This compound | Botrytis cinerea | Data to be determined | Data to be determined | N/A |
| Thiazole Derivative X | Fusarium oxysporum | 15.5 | 50.0 | [Fictional] |
| Thiazole Derivative Y | Rhizoctonia solani | 8.2 | 25.0 | [Fictional] |
Plant Growth Regulation Evaluation: Protocols
The potential of this compound as a plant growth regulator can be assessed through seed germination and seedling growth bioassays.
4.1. Seed Germination Bioassay
This protocol outlines a method to evaluate the effect of the compound on the germination of a model plant species, such as lettuce (Lactuca sativa).
Caption: Workflow for seed germination bioassay.
Experimental Protocol:
-
Seed Sterilization: Surface sterilize lettuce seeds by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by several rinses with sterile distilled water.[8]
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in sterile distilled water. A sterile water control is essential.
-
Petri Dish Assay: Place two layers of sterile filter paper in sterile Petri dishes. Moisten the filter paper with a defined volume of the respective test solutions.
-
Seed Sowing: Place a set number of sterilized seeds (e.g., 25-50) on the moistened filter paper in each Petri dish.
-
Incubation: Incubate the Petri dishes in a plant growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22-25°C).
-
Data Collection: Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged. After 7 days, measure the radicle and hypocotyl length of a representative sample of seedlings from each treatment.
-
Data Analysis: Calculate the germination percentage, germination index, and seedling vigor index for each treatment.[9]
Table 2: Example Data Presentation for Plant Growth Regulation Activity
| Compound Concentration (ppm) | Germination (%) | Radicle Length (cm) | Hypocotyl Length (cm) | Seedling Vigor Index |
| 0 (Control) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Potential Mechanism of Action and Signaling Pathway Interaction
5.1. Antifungal Mode of Action
As previously mentioned, a likely mechanism of antifungal action for this compound is the inhibition of ergosterol biosynthesis, consistent with other azole fungicides.[6] This can be investigated experimentally by analyzing the sterol composition of treated fungal cells using gas chromatography-mass spectrometry (GC-MS).
5.2. Interaction with Plant Signaling Pathways
Some thiazole derivatives have been shown to induce systemic acquired resistance (SAR) in plants, often through the salicylic acid (SA) signaling pathway.[6] This can lead to the upregulation of pathogenesis-related (PR) genes, enhancing the plant's defense against subsequent pathogen attacks.
Caption: Potential interaction with the SA pathway.
To investigate this, researchers can treat plants with this compound and then measure the expression levels of key SA-responsive genes (e.g., PR1, PR2) using quantitative real-time PCR (qRT-PCR). An increase in the expression of these genes would suggest an interaction with the SA signaling pathway.
Conclusion
While specific data for this compound in agricultural applications is currently lacking, the broader family of thiazole-2-thiol derivatives shows significant promise as both fungicides and plant growth regulators. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers to systematically evaluate the potential of this compound as a novel agrochemical. Further research is warranted to elucidate its specific activities, optimize its synthesis, and understand its precise mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. hort [journals.ashs.org]
- 3. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassay for plant growth regulators | PDF [slideshare.net]
- 5. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Pivotal Role of 4,5-Dimethylthiazole-2-thiol in the Genesis of Novel Azo Dyes: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – The synthesis of novel azo dyes, a cornerstone in the development of advanced materials and biomedical diagnostics, is significantly propelled by the versatile chemistry of heterocyclic precursors. Among these, 4,5-Dimethylthiazole-2-thiol emerges as a crucial starting material, paving the way for the creation of functionally diverse thiazolyl azo dyes. These dyes exhibit promising applications ranging from textile coloring to advanced biological screening. This document provides comprehensive application notes and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of such dyes.
Application Notes
Azo dyes derived from the 4,5-dimethylthiazole scaffold are characterized by their vibrant colors and potential for biological activity. The synthetic pathway typically commences with the conversion of this compound to its 2-amino analogue, 2-amino-4,5-dimethylthiazole. This intermediate is then subjected to diazotization, followed by a coupling reaction with a suitable aromatic partner to yield the final azo dye. The nature of the coupling component can be varied to fine-tune the spectral properties and functional characteristics of the resulting dye.
Recent studies have highlighted the potential of these thiazolyl azo dyes in medicinal chemistry. For instance, certain derivatives have been investigated for their antimicrobial and anticancer properties. The thiazole moiety is a well-known pharmacophore, and its incorporation into the azo dye structure can impart significant biological efficacy. The screening of these novel dyes against various cell lines and microbial strains is a critical step in identifying lead compounds for further drug development.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative thiazolyl azo dye, 2-[2-(4,5-Dimethylthiazolyl)azo]-4-methoxyphenol (DMeTAMP), starting from this compound.
Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiazole from this compound
This protocol is a generalized method and may require optimization.
-
S-Alkylation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol. Add an alkylating agent, for example, methyl iodide (1.1 equivalents), and a mild base like potassium carbonate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure to obtain the S-alkylated intermediate.
-
Amination: To the crude S-alkylated intermediate, add a solution of ammonia in ethanol (ethanolic ammonia). Heat the mixture in a sealed tube at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the sealed tube and evaporate the solvent.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure 2-Amino-4,5-dimethylthiazole.
Protocol 2: Synthesis of 2-[2-(4,5-Dimethylthiazolyl)azo]-4-methoxyphenol (DMeTAMP)
Adapted from Waheeb and Al-Adilee, 2021.
-
Diazotization of 2-Amino-4,5-dimethylthiazole:
-
Dissolve 2-amino-4,5-dimethylthiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 4-methoxyphenol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the 4-methoxyphenol solution with vigorous stirring. A colored precipitate will form.
-
Maintain the reaction mixture at 0-5 °C and continue stirring for an additional 2 hours.
-
Collect the precipitate by filtration, wash thoroughly with cold distilled water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye, DMeTAMP.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesized azo dye, DMeTAMP, as reported in the literature.
| Physicochemical Properties of DMeTAMP | |
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃N₃O₂S |
| Molecular Weight | 279.32 g/mol |
| Melting Point | 188-190 °C |
| Color | Brownish-red |
| Molar Conductance (10⁻³ M in DMF) | 8.5 Ω⁻¹cm²mol⁻¹ |
| Spectroscopic Data for DMeTAMP | |
| Technique | Key Data |
| UV-Vis (in DMF) | λmax = 450 nm |
| FT-IR (KBr, cm⁻¹) | 3425 (O-H), 1610 (C=N), 1500 (N=N), 1240 (C-O) |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.8 (s, 1H, OH), 7.5-6.8 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 165.2, 158.4, 151.7, 148.9, 142.1, 125.3, 118.6, 115.9, 114.2, 55.8, 16.7, 11.9 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 4,5-Dimethylthiazole-2-thiol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4,5-Dimethylthiazole-2-thiol, a crucial intermediate in various pharmaceutical and chemical applications. Our focus is to provide actionable solutions to overcome low product yield and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Hantzsch thiazole synthesis is a widely employed and generally reliable method for the preparation of this compound. This reaction involves the condensation of an α-haloketone, specifically 3-chloro-2-butanone, with a thioamide equivalent, typically ammonium dithiocarbamate. This method is often favored due to the accessibility of the starting materials and its potential for high yields when optimized.
Q2: I am experiencing a significantly low yield in my synthesis. What are the most probable causes?
A2: Low yield in the Hantzsch synthesis of this compound can stem from several factors. The primary culprits often include poor quality of the starting materials, suboptimal reaction temperature, incorrect stoichiometry of reactants, and the formation of side products. It is also crucial to ensure that the α-haloketone, 3-chloro-2-butanone, has not degraded, as these compounds can be unstable.
Q3: What are the common side products that can form during this synthesis?
A3: Several side products can diminish the yield of the desired this compound. With unsymmetrical α-haloketones like 3-chloro-2-butanone, there is a possibility of forming isomeric thiazole products, although the substitution pattern of the starting material generally directs the regioselectivity. Additionally, competing reactions, such as the self-condensation of the α-haloketone or reactions between intermediates, can lead to the formation of complex mixtures and tar-like substances.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can be challenging if significant amounts of impurities are present. If the product precipitates from the reaction mixture, it can often be isolated by filtration and washed with a suitable solvent to remove unreacted starting materials. For products that are oily or do not crystallize, extraction with an organic solvent followed by column chromatography on silica gel is a common and effective purification method.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Poor quality of 3-chloro-2-butanone: α-haloketones can degrade over time. 2. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. In-situ formation of ammonium dithiocarbamate is inefficient. | 1. Use freshly distilled or commercially available high-purity 3-chloro-2-butanone. 2. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. A gradual increase from room temperature is recommended. 3. Use a slight excess (1.1-1.2 equivalents) of ammonium dithiocarbamate to ensure the complete consumption of the α-haloketone. 4. Prepare ammonium dithiocarbamate from ammonia and carbon disulfide just before use to ensure its reactivity. |
| Formation of Dark, Tarry Side Products | 1. High reaction temperature: Promotes polymerization and decomposition of reactants and intermediates. 2. Presence of impurities in starting materials. | 1. Maintain a controlled and moderate reaction temperature. Avoid excessive heating. 2. Ensure the purity of all reactants through appropriate purification methods like distillation for liquids and recrystallization for solids. |
| Difficulty in Product Isolation and Purification | 1. Product is an oil or does not crystallize: This can be due to the presence of impurities that inhibit crystallization. 2. Product is contaminated with starting materials. | 1. After the reaction, perform an aqueous workup to remove water-soluble impurities. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and purify by column chromatography. 2. Unreacted ammonium dithiocarbamate is typically soluble in the aqueous phase after workup. Unreacted 3-chloro-2-butanone can be removed during solvent evaporation under reduced pressure or by chromatography. |
| Inconsistent Results Between Batches | 1. Variability in the quality of reactants. 2. Inconsistent reaction conditions: Minor changes in temperature, reaction time, or stirring rate can affect the outcome. | 1. Source high-purity starting materials from a reliable supplier and check their quality before use. 2. Carefully control and document all reaction parameters for each batch to ensure reproducibility. |
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol details a standard procedure for the synthesis of this compound.
Materials:
-
3-Chloro-2-butanone
-
Ammonium dithiocarbamate (or generated in situ from ammonia and carbon disulfide)
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium dithiocarbamate (1.1 equivalents) in ethanol.
-
To this solution, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (the optimal temperature may vary, typically between 50-80 °C) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and a dilute solution of sodium hydroxide to neutralize any acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Table 1: Representative Reaction Parameters and Expected Yields
| Parameter | Value |
| Reactant Ratio (3-chloro-2-butanone : Ammonium dithiocarbamate) | 1 : 1.1 |
| Solvent | Ethanol |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Expected Yield (after purification) | 60-80% |
Visualizing the Synthesis and Troubleshooting Logic
To further aid in understanding the synthesis and troubleshooting process, the following diagrams have been generated.
Caption: Hantzsch synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yield.
Technical Support Center: Purification of 4,5-Dimethylthiazole-2-thiol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,5-Dimethylthiazole-2-thiol. The following information is designed to address common challenges and provide detailed methodologies for achieving high purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective purification techniques for this compound, a solid at room temperature, are recrystallization and column chromatography. Due to its high boiling point, vacuum distillation is also a viable method, particularly for removing non-volatile impurities or for large-scale purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities often originate from the synthetic route used. A common method for synthesizing thiazoles is the Hantzsch thiazole synthesis. Potential impurities from this process include unreacted starting materials such as 3-bromo-2-butanone and a thioamide, as well as byproducts from side reactions. Additionally, the thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide.
Q3: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A3: Discoloration typically indicates the presence of colored impurities from side reactions or degradation. Purification by column chromatography is often effective at removing these impurities. In some cases, treating a solution of the crude product with activated carbon before the final purification step (e.g., recrystallization) can help remove colored contaminants.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, the thiol group in this compound is susceptible to oxidation by atmospheric oxygen, which can result in the formation of a disulfide impurity. It is highly recommended to handle the compound under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents, particularly during purification and long-term storage.
Q5: My product seems to be an oil and will not crystallize. What should I do?
A5: The failure to crystallize can be due to the presence of residual solvent or a high level of impurities. Ensure the product is thoroughly dried under a high vacuum to remove any remaining solvent. If the issue persists, the impurity level is likely too high for direct crystallization. In this case, purifying the crude product by column chromatography first is recommended to remove the bulk of the impurities before attempting recrystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Purification | Product loss during transfers: Multiple transfer steps can lead to significant loss of material. | Minimize the number of transfers. Ensure all vessels are rinsed with the mother liquor or a small amount of clean solvent to recover as much product as possible. |
| Inappropriate solvent for recrystallization: The compound may be too soluble in the cold solvent. | Perform small-scale solubility tests to find a solvent in which the compound is highly soluble when hot and sparingly soluble when cold. | |
| Incorrect eluent for column chromatography: The eluent may be too polar, causing the product to elute too quickly with impurities. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A typical starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. | |
| Presence of Disulfide Impurity in Final Product | Oxidation during workup or purification: Exposure to air can cause the thiol groups to oxidize and form disulfide bonds. | Purge all solvents with an inert gas (nitrogen or argon) before use. Conduct all purification steps under an inert atmosphere. |
| Poor Separation in Column Chromatography | Inappropriate stationary phase: While silica gel is common, it may not be optimal for all separations. | Consider using a different stationary phase, such as alumina (neutral or basic), which can sometimes offer different selectivity. |
| Co-elution of impurities: Impurities may have similar polarity to the desired product. | Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of closely eluting compounds. | |
| Product Decomposes During Distillation | Temperature is too high: The compound may be thermally labile at its atmospheric boiling point. | Use vacuum distillation to lower the boiling point of the compound, thereby reducing the required temperature and minimizing thermal decomposition. |
Quantitative Data Summary
The following table summarizes the physical properties of this compound and provides general expectations for purification outcomes. Note that yields and purity are highly dependent on the specific experimental conditions and the quality of the crude material.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₇NS₂ | --INVALID-LINK-- |
| Molecular Weight | 145.25 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 166 °C | --INVALID-LINK-- |
| Boiling Point (at 760 mmHg) | 214.5 °C | --INVALID-LINK-- |
| Purity of Commercial Samples | ≥97% | --INVALID-LINK-- |
| Typical Recovery (Recrystallization) | Variable, optimization required | - |
| Expected Purity (Recrystallization) | >98% (if crude is >90% pure) | - |
| Typical Recovery (Column Chromatography) | Variable, optimization required | - |
| Expected Purity (Column Chromatography) | >99% | - |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is most effective when the crude material is relatively pure (>90%) and solid.
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Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent. The ideal solvent will dissolve the compound completely at its boiling point but sparingly at room temperature or below. Common solvents for thiazole derivatives include ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes.
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary to achieve full dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under a high vacuum.
Protocol 2: Purification by Column Chromatography
This technique is suitable for purifying crude material with a significant amount of impurities.
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Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation (a retention factor, Rf, of 0.2-0.4 for the desired compound is often ideal). A common eluent system for thiazole derivatives is a mixture of hexanes and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Begin eluting the column with the chosen mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
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Fraction Collection: Collect the eluting solvent in fractions and monitor each fraction by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Vacuum Distillation
Given the high atmospheric boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.
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Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand a vacuum. Use a suitable vacuum pump that can achieve a pressure low enough to significantly reduce the boiling point.
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Distillation: Place the crude material in the distillation flask with a stir bar. Begin heating the flask gently in a heating mantle while the system is under vacuum.
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Fraction Collection: Collect the distillate fractions. The boiling point will be significantly lower than 214.5 °C and will depend on the pressure achieved by the vacuum pump. Monitor the temperature of the vapor as it passes into the condenser; a stable temperature during collection indicates a pure fraction.
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Completion: Stop the distillation when the temperature starts to drop or rise significantly, or when most of the material has distilled over.
Visualizations
Caption: A general workflow for the purification of this compound.
Common side reactions in the synthesis of 2-chlorothiazole-5-thiol and their prevention
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-chlorothiazole-5-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-chlorothiazole-5-thiol?
A1: A widely used and logical approach is a two-step process starting from a 2-aminothiazole-5-thiol precursor.[1][2]
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Diazotization: The 2-amino group of the precursor is converted into a diazonium salt using sodium nitrite in an acidic medium.[2]
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Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom.[1][2]
Q2: What are the most critical parameters to control during this synthesis?
A2: Several parameters are crucial for a successful synthesis and to minimize side reactions:
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Temperature: The diazotization step is highly temperature-sensitive. It is essential to maintain a low temperature, strictly between 0-5 °C, to ensure the stability of the diazonium salt intermediate.[1][2]
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Acid Concentration: A sufficient concentration of hydrochloric acid is necessary for the complete formation of nitrous acid and the subsequent diazonium salt.[1]
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Controlled Reagent Addition: Sodium nitrite solution should be added slowly and in a controlled manner to the acidic solution of the starting material. This prevents localized overheating and decomposition of the diazonium salt.[1][2]
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Inert Atmosphere: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide byproducts.[3] Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2][3]
Q3: Is the 2-chlorothiazole-5-thiol product sensitive to air or moisture?
A3: Yes. The thiol group is prone to oxidation by atmospheric oxygen, which forms a disulfide impurity.[3] It is advisable to handle the compound under an inert atmosphere and use degassed solvents, particularly during purification and storage, to maintain its integrity.[3]
Troubleshooting Guide: Common Side Reactions & Prevention
This section addresses specific issues that may arise during the synthesis, focusing on common side reactions and their mitigation strategies.
Q4: My reaction yield is very low. What are the possible causes and solutions?
A4: Low yield is a common issue that can stem from several factors related to the stability of the diazonium salt intermediate.
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Cause 1: Incomplete Diazotization.
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Solution: Ensure the reaction temperature is strictly maintained between 0-5 °C.[1] Use a slight excess of sodium nitrite and a sufficient amount of hydrochloric acid to drive the reaction to completion.[1][2] Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]
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Cause 2: Decomposition of the Diazonium Salt.
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Cause 3: Loss of Product During Work-up.
Q5: The final product is discolored (yellow or brown). How can I prevent this and purify the product?
A5: Discoloration typically indicates the presence of colored impurities arising from specific side reactions.
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Cause: Formation of Azo Compounds.
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Prevention: This side reaction occurs when the diazonium salt couples with other aromatic species in the mixture.[1][2] To prevent this, ensure the slow and controlled addition of sodium nitrite to avoid any localized excess. Maintaining a sufficiently acidic medium and low temperature also suppresses azo-coupling.[1][2]
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Purification: Colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by purification via column chromatography or recrystallization.[3]
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Q6: My analytical data (NMR/IR/MS) shows unexpected peaks. What are the likely byproducts?
A6: Unexpected peaks usually correspond to specific, common byproducts formed during the reaction.
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Byproduct 1: 2-hydroxythiazole-5-thiol.
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Indication: An unexpected -OH peak in the NMR or IR spectrum.[1]
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Cause: This forms from the hydrolysis of the diazonium salt, where it reacts with water instead of the chloride ion.[1]
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Prevention: Strictly maintain low temperatures (0-5 °C) during both the diazotization and Sandmeyer steps to minimize the rate of this competing hydrolysis reaction.[1]
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Byproduct 2: Disulfide Dimer.
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Indication: A peak in the mass spectrum corresponding to a mass of (2 * M - 2), where M is the mass of the desired product.[3]
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Cause: Oxidation of the thiol group.[3]
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Prevention: Handle the starting material and product under an inert atmosphere (nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.[3] This byproduct can often be separated by column chromatography.[3]
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Summary of Side Reactions and Prevention Strategies
| Side Reaction / Issue | Common Cause(s) | Prevention & Mitigation Strategies |
| Low Yield | Incomplete diazotization; Decomposition of diazonium salt.[1][2] | Maintain temperature at 0-5 °C; Use a slight excess of NaNO₂; Proceed to Sandmeyer step immediately.[1] |
| Colored Impurity | Formation of azo compounds via diazonium coupling.[1][2] | Ensure slow, controlled addition of NaNO₂; Maintain low temperature and sufficient acidity.[1] Purify via chromatography or recrystallization.[3] |
| Formation of 2-hydroxy byproduct | Hydrolysis of the diazonium salt intermediate.[1] | Strictly maintain low temperatures (0-5 °C) throughout the entire reaction sequence.[1] |
| Formation of disulfide byproduct | Oxidation of the thiol (-SH) group.[3] | Work under an inert atmosphere (N₂ or Ar); Use degassed solvents.[3] |
Visual Guides
Reaction Pathway and Side Reactions
Caption: Key reaction pathways in the synthesis of 2-chlorothiazole-5-thiol.
General Experimental Workflow
Caption: Standard workflow for the synthesis and purification of the target compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
Experimental Protocols
Protocol 1: Synthesis of 2-chlorothiazole-5-thiol via Sandmeyer Reaction
This protocol is a representative procedure based on established chemical principles for this reaction type.[1]
Materials:
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2-amino-5-mercaptothiazole
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Copper(I) Chloride (CuCl)
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Deionized Water
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Extraction Solvent (e.g., Ethyl Acetate or Dichloromethane)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Ice-salt bath
Procedure:
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Diazotization:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-mercaptothiazole in a solution of concentrated HCl and water.
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Cool the suspension to 0-5 °C using an ice-salt bath.[2]
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Separately, prepare a pre-cooled aqueous solution of sodium nitrite.
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Slowly add the sodium nitrite solution dropwise to the suspension, ensuring the internal temperature is rigorously maintained below 5 °C.[1]
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After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[1]
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Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.[2]
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Slowly add the freshly prepared, cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Maintain the reaction temperature below 10 °C.[1]
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Observe for nitrogen gas evolution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
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Work-up and Isolation:
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Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.[2]
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Combine the organic layers and wash them with water and then with brine.[2]
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
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Remove the solvent under reduced pressure to obtain the crude 2-chlorothiazole-5-thiol.
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Protocol 2: Purification by Column Chromatography
This method is suitable for removing a wide range of impurities, including colored byproducts and residual starting material.[3]
Procedure:
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Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.[3]
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Column Packing: Pack a chromatography column with silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[3]
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Loading: Carefully load the prepared slurry onto the top of the packed column.[3]
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
Technical Support Center: Scaling Up the Synthesis of 4,5-Dimethylthiazole-2-thiol for Industrial Applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 4,5-Dimethylthiazole-2-thiol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the scale-up process, from pilot plant to full-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable method for the synthesis of this compound is the Hantzsch thiazole synthesis. This is a well-established and robust reaction that involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical starting materials are 3-chloro-2-butanone and thiourea.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The Hantzsch thiazole synthesis is an exothermic reaction, and heat management is a critical safety concern during scale-up.[1][2][3] Poor heat dissipation in large reactors can lead to a thermal runaway, a rapid increase in temperature and pressure that can result in an explosion.[1][2][3] Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential before attempting a large-scale synthesis. Additionally, the handling of raw materials and the final product, which is a thiol, requires appropriate personal protective equipment (PPE) and ventilation to avoid exposure.
Q3: How can I monitor the progress of the reaction on an industrial scale?
A3: On an industrial scale, reaction progress is typically monitored using in-process analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the consumption of starting materials and the formation of the product and any by-products. For real-time monitoring, process analytical technology (PAT) tools such as in-situ infrared (IR) spectroscopy can be employed to provide continuous data on the reaction kinetics.
Q4: What are the typical yields and purity levels for the industrial production of this compound?
A4: With an optimized process, the industrial-scale synthesis of this compound can achieve yields of 85-95%. The purity of the crude product after initial isolation is typically around 95-98%. Further purification through recrystallization can increase the purity to >99.5%, which is often required for pharmaceutical applications.
Q5: What are the critical process parameters to control during the synthesis?
A5: The critical process parameters (CPPs) for the Hantzsch synthesis of this compound include:
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Temperature: To control the reaction rate and prevent thermal runaway.
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Rate of addition of reactants: Slow and controlled addition of the α-haloketone is crucial to manage the exotherm.
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Stirring speed: Adequate agitation is necessary to ensure proper mixing and heat transfer.
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pH: The pH of the reaction mixture can influence the reaction rate and the formation of impurities.
Troubleshooting Guides
Problem 1: Low Product Yield
Q: My industrial batch of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I troubleshoot this?
A: Low product yield is a common issue in scaling up chemical syntheses. The following table outlines potential causes and recommended solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the validated time at the optimal temperature. Use in-process HPLC analysis to confirm the consumption of starting materials. - Check Raw Material Quality: Impurities in the 3-chloro-2-butanone or thiourea can inhibit the reaction. Perform quality control checks on incoming raw materials. |
| Side Reactions | - Optimize Temperature Control: Runaway temperatures can lead to the formation of by-products. Ensure the reactor's cooling system is functioning optimally and that the addition of the α-haloketone is slow and controlled. - Control pH: Deviations from the optimal pH range can promote side reactions. Monitor and adjust the pH of the reaction mixture as needed. |
| Product Loss During Workup | - Optimize Isolation and Purification: Review the crystallization and filtration procedures. Ensure the choice of solvent and the cooling profile are optimized for maximum product recovery. Wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product. |
Problem 2: Product Fails to Meet Purity Specifications
Q: The final product has a high level of impurities and does not meet the required purity of >99.5%. What are the likely impurities and how can they be removed?
A: Impurities in the final product can arise from unreacted starting materials, side reactions, or degradation. The table below lists common impurities and methods for their removal:
| Impurity | Potential Source | Recommended Removal Method(s) |
| Unreacted 3-chloro-2-butanone | Incomplete reaction or improper stoichiometry. | Optimize the reaction conditions to ensure complete conversion. During purification, this impurity can often be removed by recrystallization. |
| Unreacted Thiourea | Incomplete reaction. | Thiourea is generally more soluble in the crystallization solvent than the product and can be removed in the mother liquor. |
| Over-alkylation Products | Reaction of the product with the α-haloketone. | These can be difficult to remove. Prevention through strict control of stoichiometry and reaction temperature is key. Multiple recrystallizations may be necessary. |
| Disulfide By-products | Oxidation of the thiol group. | Minimize exposure to air and oxidizing agents during the reaction and workup. Purification can be achieved through recrystallization under an inert atmosphere. |
Experimental Protocols
Industrial Scale Synthesis of this compound
This protocol describes a typical industrial-scale batch synthesis of this compound.
Materials and Equipment:
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1000 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
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3-chloro-2-butanone (98% purity)
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Thiourea (99% purity)
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Ethanol (95%)
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Sodium Hydroxide (50% aqueous solution)
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Deionized water
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Nutsche filter-dryer
Procedure:
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Reactor Charging: Charge the 1000 L reactor with 500 L of 95% ethanol and 76.1 kg (1000 mol) of thiourea.
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Heating: Heat the mixture to 60-65°C with moderate stirring until the thiourea is completely dissolved.
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Reactant Addition: Slowly add 106.5 kg (1000 mol) of 3-chloro-2-butanone to the reactor over a period of 4-6 hours, maintaining the temperature between 65-70°C. The reaction is exothermic, and the addition rate should be controlled to prevent the temperature from exceeding 75°C.
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Reaction: After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 2-3 hours. Monitor the reaction progress by HPLC until the concentration of 3-chloro-2-butanone is less than 1%.
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Cooling and Neutralization: Cool the reaction mixture to 20-25°C. Slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 6.5-7.0.
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Crystallization: Cool the mixture further to 0-5°C and hold for 2-4 hours to allow for complete crystallization of the product.
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Isolation and Washing: Filter the product using a Nutsche filter-dryer. Wash the filter cake with 100 L of cold (0-5°C) deionized water, followed by 50 L of cold (0-5°C) 95% ethanol.
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Drying: Dry the product in the filter-dryer under vacuum at 50-60°C until the loss on drying (LOD) is less than 0.5%.
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Purification (Recrystallization): For pharmaceutical-grade material, the dried product can be recrystallized from a suitable solvent such as ethanol or isopropanol to achieve a purity of >99.5%.
Data Presentation
Table 1: Optimized Reaction Parameters for Industrial Scale Synthesis
| Parameter | Value |
| Reactor Volume | 1000 L |
| Solvent | 95% Ethanol |
| Thiourea | 76.1 kg (1000 mol) |
| 3-chloro-2-butanone | 106.5 kg (1000 mol) |
| Reaction Temperature | 65-75°C |
| Addition Time | 4-6 hours |
| Reaction Time | 2-3 hours |
| Crystallization Temperature | 0-5°C |
| Expected Yield | 85-95% |
| Expected Purity (Crude) | 95-98% |
Table 2: Common Impurity Profile and Acceptance Criteria
| Impurity | Typical Level (Crude) | Acceptance Criteria (Final Product) |
| Unreacted 3-chloro-2-butanone | < 1.0% | < 0.1% |
| Unreacted Thiourea | < 0.5% | < 0.1% |
| Disulfide By-product | < 0.5% | < 0.1% |
| Total Impurities | < 5.0% | < 0.5% |
Mandatory Visualization
Caption: Experimental workflow for the industrial synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or purity issues.
Caption: Logical relationships between key process parameters and outcomes.
References
Technical Support Center: Overcoming Color Interference in MTT Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to color interference in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What causes color interference in an MTT antibacterial assay?
A1: Color interference in an MTT assay can arise from several sources:
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Colored Test Compounds: Many natural product extracts (e.g., from plants), polyphenols, and nanoparticles have their own intrinsic color that can absorb light at the same wavelength as formazan (the purple product of MTT reduction), leading to artificially high absorbance readings.[1][2][3][4][5][6]
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Reducing/Oxidizing Properties of Test Compounds: Some compounds can chemically interact with the MTT reagent, reducing it to formazan in the absence of viable bacterial cells, resulting in false-positive results.[1][5][7] Conversely, some compounds can interfere with the formazan product itself.[8]
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Culture Medium Components: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[1][9] Serum components can also contribute to background absorbance.[1]
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Compound Precipitation: The test compound may precipitate during the assay, scattering light and leading to inaccurate absorbance measurements.
Q2: How can I determine if my test compound is interfering with the MTT assay?
A2: It is crucial to run proper controls to identify potential interference.[7][10] A key control is a "compound-only" or "cell-free" control, which includes the test compound in the assay medium without any bacterial cells.[1][5][7] If you observe a color change or significant absorbance in these wells, your compound is likely interfering with the assay.
Q3: My colored plant extract is giving me a high background. How can I resolve this?
A3: For colored extracts, several strategies can be employed:
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Background Subtraction: Run parallel wells with the extract in media but without cells for each concentration tested.[5] The absorbance from these wells can be subtracted from the absorbance of the corresponding wells with cells.
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Wash Step: Before adding the MTT reagent, carefully remove the medium containing the extract and wash the bacterial cells with a sterile buffer like PBS.[5][11] This removes the interfering color.
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Purification: For complex mixtures like plant extracts, a pre-assay purification step using silica gel column chromatography can be effective in removing the interfering colored components and bacterial cells before quantifying the formazan.[2]
Troubleshooting Guides
Issue 1: Unexpectedly High Viability or False-Positive Results
Possible Cause: The test compound is colored and absorbs at the same wavelength as formazan, or it has reducing properties that convert MTT to formazan non-enzymatically.[1][4][5]
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1. Run Controls | Prepare control wells containing the test compound and media, but no bacterial cells.[1][5][7] | If these wells show a color change or high absorbance, the compound is interfering. |
| 2. Background Subtraction | For each concentration of your test compound, prepare a corresponding cell-free control. Subtract the average absorbance of the cell-free control from the absorbance of your experimental wells.[5] | This will correct for the intrinsic color of your compound. |
| 3. Implement a Wash Step | After incubating the bacteria with your test compound, centrifuge the plate (if using suspension culture) or carefully aspirate the medium (for adherent bacteria). Wash the cells once or twice with sterile PBS before adding the MTT reagent.[5][11] | This should remove the colored compound, reducing background absorbance. |
| 4. Consider Alternative Assays | If interference persists, switch to an assay that is less susceptible to color interference, such as an ATP-based assay (e.g., CellTiter-Glo®) or a resazurin-based assay.[10][12][13] | These assays rely on different detection methods (luminescence or fluorescence) that are less prone to colorimetric interference. |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Incomplete solubilization of formazan crystals or interference from media components.[1][14]
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1. Optimize Solubilization | Ensure complete dissolution of formazan crystals by using an appropriate solvent (e.g., DMSO, or 5% SDS in buffered DMF) and adequate mixing, perhaps with an orbital shaker.[1][14] Visually confirm dissolution under a microscope before reading the absorbance.[1] | A clear, homogenous solution will provide consistent and accurate readings. |
| 2. Use Phenol Red-Free Medium | During the MTT incubation step, switch to a phenol red-free culture medium to eliminate its potential interference.[1][9] | Reduced background absorbance and more accurate results. |
| 3. Dual Wavelength Measurement | If your spectrophotometer allows, measure the absorbance at the peak for formazan (around 570 nm) and a reference wavelength where formazan does not absorb (e.g., 630 nm or 700 nm).[6] | Subtracting the reference wavelength reading from the primary reading can correct for non-specific background absorbance. |
Experimental Protocols
Protocol 1: Cell-Free Assay for Interference Control
This protocol is essential for determining if a test compound directly interacts with the MTT reagent.[7]
-
Plate Setup: In a 96-well plate, add the same volume of cell culture medium as used in your antibacterial assay to several wells.
-
Compound Addition: Add serial dilutions of the test compound to the wells, mirroring the concentrations used in the main experiment.[7] Include vehicle control wells.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate under the same conditions (e.g., 37°C for 2-4 hours) as your antibacterial assay.[7]
-
Solubilization: Add the solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly.
-
Absorbance Reading: Measure the absorbance at 570 nm. Significant absorbance indicates interference.
Protocol 2: Silica Gel Column Chromatography for Color Removal
This method is particularly useful for colored natural product extracts.[2]
-
Assay Execution: Perform the MTT antibacterial assay as usual up to the point of formazan crystal formation.
-
Sample Preparation: After incubation with MTT, prepare the samples for chromatography. This may involve initial steps to lyse the cells and solubilize the formazan.
-
Column Chromatography: Pass the sample through a silica gel column. The colored components of the extract and bacterial cells will be retained by the silica gel, while the solubilized formazan will pass through.
-
Elution and Quantification: Collect the eluate containing the purified formazan and measure its absorbance. This method effectively removes background color interference, leading to a more accurate measurement.[2]
Alternative Assays to Mitigate Color Interference
If your compound consistently interferes with the MTT assay, consider these alternative methods for assessing bacterial viability:
| Assay | Principle | Advantages | Potential for Interference |
| Resazurin Assay (AlamarBlue) | Measures the metabolic reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by viable cells.[12][15] | Shorter incubation times, higher sensitivity, and fewer steps compared to MTT.[12] | Lower susceptibility to color interference than MTT, but highly colored compounds may still interfere. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells, via a luciferase-based reaction that produces light (luminescence).[10][13] | Very fast, highly sensitive, and less prone to interference from colored compounds.[10][16] | Moderate; fewer interferences than tetrazolium assays.[7] |
| LIVE/DEAD BacLight™ Bacterial Viability Kit | Uses two fluorescent dyes (SYTO 9 and propidium iodide) to differentiate between live bacteria with intact membranes (green fluorescence) and dead bacteria with compromised membranes (red fluorescence).[17] | Allows for direct visualization and quantification of live vs. dead bacteria via flow cytometry or fluorescence microscopy. | Minimal interference from colored compounds as it relies on fluorescence detection at specific wavelengths. |
| DRAQ7 Assay | A far-red fluorescent dye that only enters cells with compromised membranes, thus staining dead cells.[3] | Suitable for use with brightly colored compounds like polyphenols and can be analyzed by flow cytometry.[3] | Low, as it is a fluorescence-based assay in the far-red spectrum. |
Visualizing Experimental Workflows
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polydopamine nanoparticles kill cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05586F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. Assessment and Interpretation of Bacterial Viability by Using the LIVE/DEAD BacLight Kit in Combination with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4,5-Dimethylthiazole-2-thiol and Other Thiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 4,5-Dimethylthiazole-2-thiol with other notable thiazole derivatives. The following sections detail quantitative data from various studies, outline experimental protocols for key biological assays, and visualize relevant pathways and workflows.
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3][4] This guide focuses on this compound and provides a comparative perspective against other thiazole derivatives that have been the subject of extensive research.
Quantitative Comparison of Biological Activities
While direct comparative studies featuring this compound are limited in the available scientific literature, this section aggregates quantitative data from various sources to offer a comparative overview of the potential of different thiazole derivatives. It is important to note that the presented data originates from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Antimicrobial Activity
Thiazole derivatives have shown significant promise as antimicrobial agents against a range of bacterial and fungal pathogens.[5][6] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Various Thiazole Derivatives
| Thiazole Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| 2,5-dichloro thienyl-substituted thiazoles | 6.25 - 12.5 | - | 6.25 - 12.5 | 6.25 - 12.5 | - | [5] |
| 2-phenylacetamido-thiazole derivative (Compound 16) | 6.25 | 1.56 | 1.56 | 3.12 | - | [5] |
| Benzo[d]thiazole-2-thiol derivatives (Compounds 1, 5, 8, 9, 11, 12, 15) | - | - | - | <128 | - | [7] |
| Benzo[d]thiazole-2-thiol derivative (Compound 14) | - | - | - | <64 | - | [7] |
| 4-methylthiazole-(benz)azole derivatives | Modest Activity | Modest Activity | Modest Activity | Half potency of reference | Valuable Activity | [8] |
| 2-amino-4-(2-pyridyl) thiazole derivatives | - | - | - | - | - | [9][10] |
Note: A lower MIC value indicates greater antimicrobial activity. Dashes (-) indicate that data was not available in the cited source.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively investigated against various cancer cell lines.[11][12] The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting cancer cell growth.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Various Thiazole Derivatives
| Thiazole Derivative | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | DU145 (Prostate Cancer) | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | [11] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3b) | - | - | - | - | [13] |
| 4-(2,4-Dimethylphenyl)-1,3-thiazole analogs | - | - | - | - | [14] |
| 2-(Furan-2-yl)-4-methylbenzo[d]thiazole | - | - | - | - | [15] |
| 2-(cyclopentylamino)thiazol-4(5H)-one (Compound 3i) | - | - | - | - | [16] |
Note: A lower IC50 value indicates greater anticancer potency. Dashes (-) indicate that data was not available in the cited source. Specific IC50 values for the latter three compounds across these cell lines require consulting the full referenced papers.
Antioxidant Activity
Certain thiazole derivatives have demonstrated notable antioxidant properties, which are crucial in combating oxidative stress-related diseases.[17][18] The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, with results also presented as IC50 values.
Table 3: Comparative Antioxidant Activity (IC50 in µg/mL) of Thiazole-Catechol Derivatives
| Thiazole-Catechol Derivative | DPPH• Radical Scavenging IC50 | ABTS•+ Radical Scavenging IC50 | Reference |
| Compound 3a | > 3j | - | [18] |
| Compound 3d | > 3f | 12.62 | [18] |
| Compound 3g | 36.69 | 7.59 | [18] |
| Trolox (Standard) | 38.10 | 15.87 | [18] |
| Ascorbic acid (Standard) | 53.49 | - | [18] |
Note: A lower IC50 value indicates greater antioxidant activity. Dashes (-) indicate that data was not available in the cited source.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparative analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH radical in a suitable solvent (e.g., methanol).
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.
-
IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in the evaluation of these compounds, the following diagrams illustrate a typical experimental workflow for anticancer drug screening and a generalized signaling pathway that can be affected by bioactive thiazole derivatives.
Caption: Workflow for anticancer screening of thiazole derivatives.
Caption: Generalized signaling pathway targeted by some anticancer thiazole derivatives. Generalized signaling pathway targeted by some anticancer thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Validating Cell Viability and Cytotoxicity: A Comparison of MTT and its Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is paramount. The MTT assay, a long-standing colorimetric method, has been a cornerstone in this field. However, the emergence of alternative assays with improved features necessitates a thorough understanding of their principles, performance, and ideal applications. This guide provides an objective comparison of the MTT assay with its common alternatives, supported by experimental data and detailed protocols to inform your assay selection.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay gauges cell viability by measuring the metabolic activity of living cells. Specifically, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT into a purple formazan product.[1] The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of metabolically active cells.
While widely used due to its simplicity and cost-effectiveness, the MTT assay has limitations. The formazan product is insoluble, requiring a solubilization step that can introduce variability.[2] Furthermore, the MTT reagent itself can be toxic to cells, and various compounds can interfere with the assay, leading to inaccurate results. These drawbacks have spurred the development of alternative assays that offer advantages in terms of workflow, sensitivity, and reduced interference.
Comparative Analysis of Cell Viability Assays
To facilitate a clear comparison, the following table summarizes the key characteristics of the MTT assay and its primary alternatives: MTS, XTT, WST-8, and the luminescent CellTiter-Glo assay.
| Assay | Principle | Formazan Solubility | Key Advantages | Key Disadvantages |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to insoluble purple formazan. | Insoluble (requires solubilization) | Inexpensive, well-established. | Multi-step process, formazan crystals require solubilization, potential for reagent toxicity and compound interference.[3] |
| MTS | Mitochondrial dehydrogenase activity reduces MTS to soluble formazan in the presence of an electron coupling reagent. | Soluble | Single-step addition, higher throughput than MTT. | Can be affected by reducing agents.[1] |
| XTT | Similar to MTS, mitochondrial dehydrogenases reduce XTT to a soluble formazan product. | Soluble | Higher sensitivity than MTT, single-step addition. | Can be less stable than other water-soluble tetrazolium salts. |
| WST-8 | Reduction of water-soluble tetrazolium salt by cellular dehydrogenases to a soluble formazan. | Soluble | High sensitivity, wide linear range, low cytotoxicity, stable formazan product.[2] | More expensive than MTT. |
| CellTiter-Glo | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[4] | Not applicable (luminescence-based) | Highest sensitivity (can detect as few as 15 cells), fastest procedure, wide linear range.[4][5] | Requires a luminometer, more expensive than colorimetric assays. |
Quantitative Performance Comparison
The choice of assay often depends on the specific experimental requirements for sensitivity and linearity. The following table presents a summary of reported quantitative data for each assay.
| Assay | Limit of Detection | Linear Range |
| MTT | ~1,000 cells | Up to 10^5 cells |
| MTS | ~500 - 1,000 cells | Up to 8 x 10^4 cells |
| XTT | ~500 cells | Up to 6 x 10^4 cells |
| WST-8 | ~200 - 500 cells | Up to 10^5 cells[6] |
| CellTiter-Glo | As low as 15 cells[4] | Up to 10^6 cells[5] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are step-by-step methodologies for the key assays discussed.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
MTS Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
MTS Reagent Preparation: Prepare the MTS reagent by mixing the MTS solution with an electron coupling reagent (e.g., phenazine methosulfate) according to the manufacturer's instructions.
-
Reagent Addition: Add 20 µL of the prepared MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent with the activation reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
WST-8 Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
WST-8 Reagent Addition: Add 10 µL of the WST-8 reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay, typically in an opaque-walled 96-well plate.
-
Reagent Equilibration: Allow the CellTiter-Glo® Reagent to equilibrate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 4,5-Dimethylthiazole-2-thiol derivatives as anticancer agents
Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the efficacy of various thiazole-based compounds as anticancer agents, with a focus on derivatives of the 4,5-Dimethylthiazole-2-thiol scaffold where data is available. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Efficacy of Thiazole Derivatives
The anticancer activity of thiazole derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines, commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound. The following tables summarize the in vitro cytotoxic activity of selected thiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest[3] |
| HepG2 (Liver) | 7.26 ± 0.44 | [3] | |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin polymerization inhibitor[4] |
| A549 (Lung) | 0.97 ± 0.13 | [4] | |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | Inhibitory potential against EGFR[5] |
| Compound 7e | SKRB-3 (Breast) | 0.0012 | Induces apoptosis[6] |
| SW620 (Colon) | 0.0043 | [6] | |
| A549 (Lung) | 0.044 | [6] | |
| HepG2 (Liver) | 0.048 | [6] | |
| Thiadiazole Derivative 3 | A549 (Lung) | 21.00 ± 1.15 µg/mL | Akt inhibitor, Induces apoptosis and cell cycle arrest[7] |
| C6 (Glioma) | - | [7] | |
| Thiadiazole Derivative 8 | C6 (Glioma) | - | Akt inhibitor, Induces apoptosis and cell cycle arrest[7] |
Note: The core structures of these compounds may vary, but all contain a thiazole or a related thiadiazole moiety.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer efficacy of thiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole derivatives dissolved in DMSO
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[9][10][11]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Serial dilutions of the thiazole compounds are prepared in the growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, the medium is replaced with 100 µL of the medium containing different concentrations of the compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included. The plate is incubated for 48-72 hours.[4]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.[11]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cells
-
6-well plates
-
Thiazole derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the thiazole derivative for 24-48 hours.[3]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[11]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.[11]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cells
-
6-well plates
-
Thiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are treated with the thiazole derivative as described for the cell cycle analysis.[3]
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Visualizing Mechanisms and Workflows
Signaling Pathways in Anticancer Activity
Thiazole derivatives can exert their anticancer effects through various signaling pathways. A common mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of pro-survival pathways like the Akt signaling pathway. Some derivatives also target specific receptors like the Epidermal Growth Factor Receptor (EGFR).
Caption: Potential anticancer mechanisms of thiazole derivatives.
Experimental Workflow for Efficacy Evaluation
The evaluation of a novel compound's anticancer potential follows a structured workflow, from initial synthesis to detailed mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide: Navigating Alternatives to the MTT Assay for Cell Proliferation Assessment
For decades, the MTT assay has been a cornerstone in cell biology for assessing metabolic activity as an indicator of cell proliferation and viability. However, its reliance on the reduction of a tetrazolium salt to an insoluble formazan product presents limitations, including endpoint measurements, potential toxicity of the reagent, and interference from certain compounds. To address these drawbacks, a variety of alternative assays have been developed, offering researchers a toolkit with diverse methodologies to more accurately and efficiently quantify cell proliferation. This guide provides a comprehensive comparison of prominent alternatives to the MTT assay, complete with experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal assay for their specific needs.
Comparison of Key Performance Characteristics
To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative features of the MTT assay and its leading alternatives.
| Assay | Principle | Measurement | Throughput | Assay Time (approx.) | Sensitivity | Multiplexing | Real-time Analysis |
| MTT | Mitochondrial reductase activity | Colorimetric (Absorbance) | High | 4-6 hours | Moderate | Limited | No |
| BrdU | Incorporation of thymidine analog into newly synthesized DNA | ELISA, Fluorescence, Flow Cytometry | Medium-High | 24-48 hours | High | Yes | No |
| EdU | Incorporation of thymidine analog with subsequent "click" chemistry detection | Fluorescence, Flow Cytometry | High | 4-24 hours | Very High | Yes | No |
| alamarBlue® (Resazurin) | Reduction of resazurin to fluorescent resorufin by viable cells | Fluorometric or Colorimetric | High | 1-4 hours | High | Yes | No |
| CyQUANT® GR | Binding of a fluorescent dye to cellular DNA | Fluorometric | High | ~1 hour | High | Limited | No |
| CellTiter-Glo® | Luminescence produced from ATP-dependent luciferase reaction | Luminescence | High | < 30 minutes | Very High | Yes | No |
| Real-Time Cell Analysis (RTCA) | Impedance-based measurement of cell adherence and proliferation | Electrical Impedance | Medium-High | Continuous | High | Limited | Yes |
In-Depth Assay Profiles and Methodologies
This section provides a detailed overview of each alternative assay, including its underlying principle and a summary of the experimental protocol.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
The BrdU assay is a well-established method that directly measures DNA synthesis.[1] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3][4][5] Incorporated BrdU is then detected using specific antibodies.
Experimental Protocol:
-
Cell Labeling: Incubate cells with BrdU labeling solution (typically 10 µM) for a period ranging from 1 to 24 hours, depending on the cell division rate.
-
Fixation and Denaturation: Fix the cells and denature the DNA, often using hydrochloric acid, to expose the incorporated BrdU.[6]
-
Antibody Incubation: Incubate with a primary antibody specific for BrdU.
-
Secondary Antibody & Detection: Add a labeled secondary antibody (e.g., HRP- or fluorophore-conjugated) and detect the signal using a plate reader, microscope, or flow cytometer.
Signaling Pathway and Workflow:
Caption: Workflow and principle of the BrdU cell proliferation assay.
EdU (5-ethynyl-2'-deoxyuridine) Click-iT™ Assay
The EdU assay is a more modern alternative to the BrdU assay that also measures DNA synthesis.[7][8] EdU, another thymidine analog, is incorporated into replicating DNA.[9] Its detection is based on a "click" chemistry reaction, which is a bio-orthogonal and highly specific covalent reaction between the ethynyl group of EdU and a fluorescently labeled azide.[8][9] This method avoids the harsh DNA denaturation step required in the BrdU assay.[7][8]
Experimental Protocol:
-
Cell Labeling: Incubate cells with EdU labeling solution (e.g., 10 µM) for 1-2 hours or as optimized for the specific cell type.[10]
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow entry of the detection reagents.[10][11]
-
Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide and a copper catalyst.[10]
-
Washing and Detection: Wash the cells and detect the fluorescent signal using a fluorescence microscope, high-content imager, or flow cytometer.
Signaling Pathway and Workflow:
Caption: Workflow and principle of the EdU cell proliferation assay.
alamarBlue® (Resazurin) Assay
The alamarBlue® assay is a metabolic indicator that uses the reduction of resazurin to the highly fluorescent resorufin by viable, metabolically active cells.[12][13][14] The amount of resorufin produced is proportional to the number of living cells. This assay is non-toxic, allowing for continuous monitoring of cell proliferation over time.
Experimental Protocol:
-
Reagent Preparation: Prepare the alamarBlue® working solution by diluting it in cell culture medium (typically a 1:10 dilution).[14]
-
Incubation: Add the alamarBlue® solution to the cells and incubate for 1-4 hours at 37°C.[13][14]
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[14][15]
Signaling Pathway and Workflow:
Caption: Workflow and principle of the alamarBlue® assay.
CyQUANT® GR Assay
The CyQUANT® GR assay provides a direct measurement of cell number by quantifying the amount of cellular DNA. The assay utilizes a green fluorescent dye, CyQUANT® GR, which exhibits strong fluorescence enhancement upon binding to DNA. The fluorescence intensity is directly proportional to the number of cells in the sample.
Experimental Protocol:
-
Cell Lysis and Dye Binding: Add the CyQUANT® GR dye/cell-lysis buffer to the cell samples.
-
Incubation: Incubate for 2-5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with excitation at ~485 nm and emission at ~530 nm using a fluorescence plate reader.
Signaling Pathway and Workflow:
Caption: Workflow and principle of the CyQUANT® GR assay.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a highly sensitive method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[16][17] The assay utilizes a thermostable luciferase that catalyzes the generation of a luminescent signal from ATP and luciferin.[18] The luminescent signal is proportional to the amount of ATP, and thus to the number of viable cells.[16]
Experimental Protocol:
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.[19]
-
Reagent Addition: Add the CellTiter-Glo® Reagent directly to the cells in culture medium.[16][19]
-
Incubation and Measurement: Mix for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and then measure luminescence.[19][20]
Signaling Pathway and Workflow:
Caption: Workflow and principle of the CellTiter-Glo® assay.
Real-Time Cell Analysis (RTCA)
RTCA systems, such as the xCELLigence platform, offer a non-invasive, label-free method to monitor cell proliferation in real-time.[21] These systems measure changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of specialized culture plates.[22][23] The impedance, expressed as a Cell Index, is directly proportional to the number of adherent cells.
Experimental Protocol:
-
Background Measurement: Add cell culture medium to the E-Plate wells and measure the background impedance.
-
Cell Seeding: Seed the cells into the E-Plate wells.
-
Real-Time Monitoring: Place the E-Plate in the RTCA instrument located inside a standard CO2 incubator and continuously monitor the impedance changes over the desired experimental duration.
-
Data Analysis: Analyze the kinetic data to determine cell proliferation rates and the effects of treatments over time.
Signaling Pathway and Workflow:
Caption: Workflow and principle of Real-Time Cell Analysis (RTCA).
Conclusion
The choice of a cell proliferation assay is a critical decision in experimental design. While the MTT assay has been a valuable tool, the alternatives presented in this guide offer significant advantages in terms of sensitivity, ease of use, and the ability to perform real-time and multiplexed analyses. For direct measurement of DNA synthesis, EdU assays provide a superior alternative to BrdU assays. For high-throughput screening of metabolic activity, alamarBlue® and CellTiter-Glo® offer sensitive and rapid results. For researchers interested in the kinetics of cell proliferation and the dynamic response to treatments, Real-Time Cell Analysis provides an unparalleled, label-free approach. By carefully considering the specific requirements of their research, scientists can select the most appropriate assay to generate robust and reliable data on cell proliferation.
References
- 1. Unveiling the Secrets of BRDU: When Science Meets Cell Proliferation - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]
- 4. BrdU Incorporation in DNA Synthesis and Cell Proliferation. | Antibody News: Novus Biologicals [novusbio.com]
- 5. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]
- 8. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 9. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Click-iT® EdU HCS Assays Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. advancedbiomatrix.com [advancedbiomatrix.com]
- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. allevi3d.com [allevi3d.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 18. ATP Assays | What is an ATP Assay? [promega.sg]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. Impedance | Axion Biosystems [axionbiosystems.com]
- 23. academic.oup.com [academic.oup.com]
Cross-Validation of Analytical Methods for 4,5-Dimethylthiazole-2-thiol Detection: A Comparative Guide
Comparative Performance of Analytical Techniques
The selection of an analytical method is a critical decision that impacts the reliability and efficiency of research and quality control processes. The following table summarizes the anticipated quantitative performance of HPLC-UV and GC-MS for the analysis of 4,5-Dimethylthiazole-2-thiol, based on data from analogous compounds.
| Performance Parameter | High-Performance Liquid Chromatography-UV (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL | 0.03 - 0.3 µg/mL |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% |
| Selectivity | Moderate to High | Very High |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Derivatization | May be required to improve detection | Often required for volatility and stability |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar analytes and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components.
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 230-280 nm for thiazole derivatives).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess by repeatedly injecting a standard solution (intraday and interday) and calculating the relative standard deviation (%RSD).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices or at trace levels. Derivatization is often necessary to improve the volatility and thermal stability of the thiol group.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).
-
Solvent (e.g., Dichloromethane, Acetonitrile).
-
This compound reference standard.
Derivatization Protocol:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add the derivatizing agent (e.g., MTBSTFA) and a catalyst if required.
-
Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete reaction.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Validation Parameters:
-
Validation parameters are assessed similarly to the HPLC-UV method, with a focus on the linearity of the response of characteristic ions, recovery from the derivatization step, and precision of the entire analytical procedure.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams have been generated.
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC-UV and GC-MS for thiol analysis.
Benchmarking the Antioxidant Activity of Novel Thiazole-2-thiols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of novel thiazole-2-thiol derivatives against established antioxidant standards. The data presented is sourced from in vitro studies and aims to facilitate the evaluation of these emerging compounds in the context of drug discovery and development.
Comparative Antioxidant Activity
The antioxidant potential of novel thiazole-2-thiols was evaluated using three common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP). The results, presented as IC50 values (the concentration required to inhibit 50% of the radical) and Fe(II) equivalents, are summarized below for comparison with standard antioxidants. Lower IC50 values indicate higher antioxidant potency.
| Compound Class | Test Compound | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) | FRAP Assay (µM Fe(II) Equiv.) |
| Novel Thiazole-2-thiols | Thiazole Derivative 1 | 15.2[1] | 8.9[1] | Data Not Available |
| Thiazole Derivative 2 | 28.5[1] | 14.1[1] | Data Not Available | |
| LMH6 (Thiazole-carboxamide) | 0.185[2] | Data Not Available | Data Not Available | |
| LMH7 (Thiazole-carboxamide) | 0.221[2] | Data Not Available | Data Not Available | |
| Catechol Hydrazinyl-Thiazole (CHT) | 5.2 (approx.) | 2.3 (approx.) | > Ascorbic Acid & Trolox | |
| Standard Antioxidants | Ascorbic Acid (Vitamin C) | 25.8[1] | 2.89 | Data Not Available |
| Trolox | 3.10[2] | 12.4[1] | Data Not Available | |
| Butylated Hydroxytoluene (BHT) | >100 | Data Not Available | Data Not Available | |
| Gallic Acid | Data Not Available | Data Not Available | Data Not Available |
Key Signaling Pathway: Keap1-Nrf2 Axis
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of antioxidant and cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
Experimental Workflow for Antioxidant Assays
The following diagram illustrates the general workflow for the in vitro antioxidant assays discussed in this guide.
Caption: General experimental workflow for in vitro antioxidant assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow hydrazine derivative is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and standard antioxidants
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.[3][4]
-
Prepare Samples: Create a dilution series of the test compounds and standard antioxidants in the appropriate solvent.
-
Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds and standard antioxidants
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5]
-
Dilute ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Prepare Samples: Create a dilution series of the test compounds and standard antioxidants.
-
Reaction: In a 96-well plate, add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Incubation: Incubate the plate in the dark at room temperature for about 6-7 minutes.[6]
-
Measurement: Measure the absorbance at 734 nm.[6]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the plot of percent inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Test compounds and standard antioxidants
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations to generate a standard curve.
-
Reaction: In a 96-well plate, add a small volume of the sample, standard, or blank (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 220 µL).[7]
-
Incubation: Incubate the plate at 37°C for approximately 4-30 minutes.[8]
-
Measurement: Measure the absorbance at 593 nm.[8]
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of ferrous sulfate. The results are typically expressed as µM Fe(II) equivalents.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. cellbiolabs.com [cellbiolabs.com]
Navigating Reproducibility in Cell-Based Assays: A Comparative Guide to 4,5-Dimethylthiazole-2-thiol and the MTT Assay
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide addresses the topic of experimental reproducibility concerning the chemical compound 4,5-Dimethylthiazole-2-thiol. Initial searches for direct experimental and reproducibility data for this compound did not yield specific studies. However, due to its structural similarity to a key component of the widely used MTT assay, this guide will focus on the reproducibility and comparative performance of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a cornerstone for assessing cell viability, proliferation, and cytotoxicity in preclinical research.[1][2]
This guide provides a comparative analysis of the MTT assay against other common cell enumeration methods, presents supporting experimental data, and offers detailed protocols to aid in experimental design and execution.
Comparative Analysis of Cell Viability Assays
The MTT assay, while considered a gold standard, is not without its limitations.[1] Studies have shown that other assays, such as the neutral red uptake (NRU), resazurin reduction (RES), and sulforhodamine B (SRB) assays, can offer advantages in terms of variability and reproducibility.[1][3]
A significant factor affecting the reproducibility of the MTT assay is its susceptibility to interference from various compounds. For instance, glycolysis inhibitors and compounds containing free thiol groups, such as some antioxidants, can reduce the MTT tetrazolium salt to formazan, leading to inaccurate results that are independent of cell viability.[4][5]
The following table summarizes the comparative performance of the MTT assay against alternative methods based on published data.
| Assay | Principle | Advantages | Disadvantages | Reproducibility |
| MTT | Enzymatic reduction of tetrazolium salt to formazan by viable cells.[2] | High sensitivity, suitable for high-throughput screening.[1] | Susceptible to interference from reducing compounds and glycolysis inhibitors; requires a solubilization step.[1][3][4] | Shows higher variability compared to NRU, RES, and SRB assays.[1][3] |
| NRU (Neutral Red Uptake) | Uptake of neutral red dye into the lysosomes of viable cells. | Low variability across the linear range.[1] | Less sensitive at lower cell numbers. | Good reproducibility.[1] |
| RES (Resazurin Reduction) | Reduction of resazurin to the fluorescent resorufin by viable cells. | Low variability, no solubilization step required.[1] | Can be sensitive to culture medium components. | Good reproducibility.[1] |
| SRB (Sulforhodamine B) | Staining of total cellular protein with sulforhodamine B dye. | Most reproducible, lowest variance in IC50 determination, not affected by interfering compounds tested.[1][3] | Requires cell fixation. | Excellent reproducibility, considered the most reproducible in a comparative study.[1] |
Experimental Protocols
To ensure the reproducibility of results, adherence to a well-defined experimental protocol is crucial. Below is a standard protocol for the MTT assay.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in sterile PBS). Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Visualizing the MTT Assay Workflow
The following diagram illustrates the key steps in the MTT cell viability assay.
Caption: A flowchart of the experimental workflow for the MTT cell viability assay.
References
- 1. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
A Comparative Guide to the Biological Activities of Thiazole and Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of thiazole and benzothiazole derivatives, two prominent heterocyclic scaffolds in medicinal chemistry.[1][2] By presenting quantitative experimental data, detailed protocols, and mechanistic diagrams, this document aims to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction to Thiazole and Benzothiazole Scaffolds
Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, a structure found in numerous natural products and FDA-approved drugs like the anticancer agent Dasatinib and the antiretroviral Ritonavir.[1][3][4] Benzothiazole is a bicyclic compound featuring a benzene ring fused to a thiazole ring.[5][6] This fusion significantly influences its physicochemical properties and biological interactions. Both scaffolds are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][7][8]
Comparative Anticancer Activity
Derivatives of both thiazole and benzothiazole are widely investigated for their potent antiproliferative effects against various cancer cell lines.[3][9][10] Their mechanisms often involve the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of critical signaling pathways that are hyperactivated in cancer.[8][10][11]
Quantitative Data: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values for representative thiazole and benzothiazole derivatives against various human cancer cell lines. Lower values indicate higher potency.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole | Compound 40 | - | 0.00042 | [11] |
| Thiazole | Compound 29 | - | 0.05 | [11] |
| Benzothiazole | Indole-based (12) | HT29 (Colon) | 0.015 | [9][12] |
| Benzothiazole | Chlorobenzyl indole (55) | HT-29 (Colon) | 0.024 | [9][13] |
| Benzothiazole | Chlorobenzyl indole (55) | H460 (Lung) | 0.29 | [9][13] |
| Benzothiazole | Compound B | HepG2 (Liver) | 29.63 (48h) | [8] |
| Benzothiazole | Compound A | HepG2 (Liver) | 38.54 (48h) | [8] |
| Benzothiazole | Oxothiazolidine-based (53) | HeLa (Cervical) | 9.76 | [9][13] |
| Benzothiazole | Phenylacetamide (4m) | AsPC-1 (Pancreatic) | 8.49 | [14] |
Table 1: Comparative in vitro anticancer activity of selected thiazole and benzothiazole derivatives.
Mechanism of Action: Apoptosis Induction
A common anticancer mechanism for both compound classes is the induction of apoptosis. Many derivatives trigger the intrinsic (mitochondrial) pathway.[7][15][16] This involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria.[15][16] This activates a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3), which execute the process of cell death.[7][15]
Several studies indicate that both thiazole and benzothiazole derivatives can suppress critical cell survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[7][11][17][15][18] Inhibition of these pathways contributes to their pro-apoptotic and antiproliferative effects.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[19][20] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[21]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[19][20][21] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which correlates to the number of viable cells.[20][21]
-
Materials:
-
96-well cell culture plates
-
Test compounds (Thiazole/Benzothiazole derivatives)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[22] Include wells with untreated cells (negative control) and medium only (background control).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[22]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing formazan crystals to form.[22]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[22] Mix thoroughly by gentle shaking.[20]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20] A reference wavelength of 630 nm may be used to reduce background noise.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
-
Comparative Antimicrobial Activity
Thiazole and benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][23][24][25] The presence of the sulfur and nitrogen atoms in the heterocyclic ring is crucial for these properties.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27] It is a key metric for assessing the potency of antimicrobial compounds.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazole | Amino/Quinolinyl Substituted | S. aureus / E. coli | 6.25 - 12.5 | [24] |
| Thiazole | Phenylacetamido (16) | B. subtilis | 1.56 | [24] |
| Thiazole | Hydrazone moiety (55) | S. aureus | 50 | [4] |
| Thiazole | Pyridinyl Thiazole (37c) | Bacteria | 46.9 - 93.7 | [4] |
| Benzothiazole | 4-hydroxyphenyl (13/14) | S. aureus / E. coli | 50 - 75 | [23] |
| Benzothiazole | 4-hydroxyphenyl (12) | S. aureus / E. coli | 125 - 150 | [23] |
Table 2: Comparative in vitro antimicrobial activity (MIC) of selected thiazole and benzothiazole derivatives.
From the available data, certain thiazole derivatives show very high potency (low MIC values).[24] Studies directly comparing isomeric structures have shown that structural modifications, such as the expansion from a thiazole to a benzothiazole ring, can positively influence antimicrobial activity.[23]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standardized method for quantitatively determining the MIC of an antimicrobial agent against a specific microorganism.[26][28][29]
-
Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of an antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[26][28] Following incubation, the lowest concentration that inhibits visible growth (turbidity) is recorded as the MIC.[26][27]
-
Materials:
-
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the wells of the 96-well plate.[28] Typically, 100 µL of broth is added to each well, followed by 100 µL of the 2x concentrated compound in the first column, which is then serially diluted across the plate.[28]
-
Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[27] Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well (except the sterility control well).[26] The final volume in each well will be uniform (e.g., 100 or 200 µL).
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[26]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[30]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[26]
-
Comparative Anti-inflammatory Activity
Both thiazole and benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[5][31][32] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory signaling pathways such as NF-κB.[5][8]
One study demonstrated that benzothiazole derivatives can suppress COX-2 and iNOS activation by inhibiting the NF-κB pathway in liver cancer cells, linking their anti-inflammatory and anticancer effects.[8] Another study highlighted that newly synthesized indole-fused benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of pro-inflammatory mediators like NO, IL-6, and TNF-α in LPS-stimulated cells.[32] While extensive quantitative comparative data is less consolidated than for anticancer or antimicrobial activities, the evidence strongly supports the potential of both scaffolds in developing new anti-inflammatory agents.[31][33]
Conclusion
This guide provides a comparative overview of the biological activities of thiazole and benzothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.
-
Anticancer Activity: Both classes contain highly potent compounds, with some derivatives showing activity at nanomolar or even sub-nanomolar concentrations.[9][11] The benzothiazole scaffold, with its extended aromatic system, offers broad opportunities for modification, leading to highly effective antiproliferative agents.[8][9]
-
Antimicrobial Activity: Thiazole derivatives have shown exceptional potency against various bacterial strains, with MIC values that are competitive with standard antibiotics.[24] The fusion of a benzene ring to form benzothiazole has been shown to be a viable strategy for enhancing antimicrobial effects.[23]
-
Structure-Activity Relationship (SAR): For both scaffolds, the nature and position of substituents dramatically influence biological activity. Electron-withdrawing groups like halogens or nitro groups often enhance the potency of the derivatives.
References
- 1. Bioactive thiazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. flore.unifi.it [flore.unifi.it]
- 14. ricerca.unich.it [ricerca.unich.it]
- 15. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 16. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 26. Broth Microdilution | MI [microbiology.mlsascp.com]
- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. MIC determination by broth microdilution. [bio-protocol.org]
- 31. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling 4,5-Dimethylthiazole-2-thiol
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 4,5-Dimethylthiazole-2-thiol. The following procedures are designed to ensure the safe handling and management of this chemical, minimizing exposure risks and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for understanding its behavior and potential hazards.
| Property | Value |
| CAS Number | 5351-51-9 |
| Molecular Formula | C5H7NS2 |
| Molecular Weight | 145.25 g/mol [1] |
| Appearance | Solid |
| Purity | 97% |
| EINECS Number | 226-327-0[1][2] |
Occupational Exposure Limits (OELs) for this compound have not been established.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent skin, eye, and respiratory exposure. The following PPE should be used whenever handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact. Inspect gloves for any signs of degradation before and during use. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Spill Kit: Have a chemical spill kit readily available in the work area. The kit should contain absorbent materials, such as vermiculite or sand, and appropriate waste disposal bags.
2. Handling the Chemical:
-
Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.
-
Avoiding Contamination: Avoid direct contact with skin, eyes, and clothing. Do not breathe in dust or vapors.[3]
-
Weighing and Transferring: When weighing or transferring the solid, do so in a fume hood to minimize the risk of inhalation.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection and Segregation:
-
Hazardous Waste Container: All waste containing this compound, including unused product and contaminated lab supplies (e.g., gloves, pipette tips, absorbent pads), must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions.
2. Spill Cleanup and Decontamination:
-
Minor Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is flammable, extinguish any nearby ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
3. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Handling and Disposal Workflow
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
